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  • Product: 2-(Aminomethyl)butanoic acid
  • CAS: 4385-92-6

Core Science & Biosynthesis

Foundational

Engineering Proteolytic Resilience and Conformational Constraint: A Technical Guide to 2-(Aminomethyl)butanoic Acid in Peptidomimetics

Executive Summary As peptide therapeutics regain prominence in modern drug discovery, overcoming their inherent pharmacokinetic limitations—specifically rapid proteolytic degradation and lack of secondary structural stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics regain prominence in modern drug discovery, overcoming their inherent pharmacokinetic limitations—specifically rapid proteolytic degradation and lack of secondary structural stability—remains a primary challenge. 2-(Aminomethyl)butanoic acid (also known as α -ethyl- β -alanine) is a highly specialized β2 -amino acid derivative. By introducing an extra carbon into the peptide backbone and a sterically demanding ethyl group at the α -position, this non-proteinogenic amino acid forces the peptide into predictable, stable secondary structures (foldamers) while rendering it invisible to endogenous proteases.

As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic analysis and self-validating experimental protocols for integrating this building block into your drug development pipelines.

Molecular Architecture & Chemical Properties

2-(Aminomethyl)butanoic acid features a butanoic acid backbone with an aminomethyl group at the C2 ( α ) position. This structural arrangement classifies it as a β2 -amino acid. The presence of the ethyl side chain at the α -carbon creates significant steric hindrance, which fundamentally restricts the rotational freedom of the N−Cβ​ and Cα​−C(=O) bonds compared to natural α -amino acids.

Table 1: Physicochemical Properties of 2-(Aminomethyl)butanoic Acid Derivatives
Property(2S)-Enantiomer (Free Acid)Fmoc-(R)-Derivative
CAS Number 1
Molecular Formula C5H11NO2C20H21NO4
Molecular Weight 117.15 g/mol 339.40 g/mol
Primary Application Structural biological assaysSolid-Phase Peptide Synthesis (SPPS)
Protecting Group NoneFmoc (N-terminus)

Mechanistic Role in Peptidomimetics

The integration of β -amino acids into natural sequences disrupts standard α -helical or β -sheet formations. Instead, oligomers containing 2-(aminomethyl)butanoic acid adopt unique "foldamer" architectures, most notably the 14-helix.

Causality of Foldamer Formation: The 14-helix is thermodynamically stabilized by a specific hydrogen-bonding pattern between the main chain amide proton (HN) at position i and the carbonyl oxygen (CO) at position i+2 , forming a3. The steric bulk of the α -ethyl group in 2-(aminomethyl)butanoic acid restricts the dihedral angles ( ϕ and ψ ), preorganizing the backbone to favor this exact helical pitch. Interspersing these rigid β -amino acids among flexible residues is a proven strategy for creating highly stable, 4.

Causality of Protease Resistance: Endopeptidases and exopeptidases have evolved to recognize the precise spatial arrangement of the α -amino acid backbone. The insertion of the extra methylene group in the β -amino acid backbone shifts the spatial relationship of the scissile amide bond, preventing the enzymatic active site from achieving the necessary transition-state geometry.

ConformationalLogic A 2-(Aminomethyl)butanoic acid (β2-Amino Acid) B Steric Hindrance (α-Ethyl Group) A->B Structural Feature C Restricted Backbone Rotation (φ/ψ angles) B->C Thermodynamic Effect D Induction of 14-Helix Secondary Structure C->D Foldamer Assembly E Protease Resistance (Unnatural Backbone) C->E Enzymatic Evasion

Mechanistic pathway of 2-(aminomethyl)butanoic acid inducing foldamer stability and protease evasion.

Table 2: Representative Impact of β²-Amino Acid Substitution on Peptide Stability
Peptide ConstructSecondary StructureSerum Half-Life (t1/2)Relative Binding Affinity (Kd)
Native α -Peptide α -Helix (Transient)< 30 minutes1.0x (Baseline)
α/β -Peptide Hybrid14/15-Helix> 24 hours0.8x - 1.2x
All- β -PeptideStable 14-Helix> 72 hours0.5x - 5.0x (Sequence dependent)
(Note: Data represents generalized pharmacokinetic improvements observed in β -peptidomimetics).

Solid-Phase Peptide Synthesis (SPPS) Integration Protocol

Synthesizing peptides with requires specialized protocols. The α -ethyl group creates significant steric shielding around the amine and carboxyl groups, demanding highly efficient coupling reagents and self-validating checkpoints to prevent sequence truncation.

Protocol: Coupling Fmoc-(R)-2-(aminomethyl)butanoic acid

Rationale: Standard coupling reagents (e.g., DIC/Oxyma) often fail to overcome the activation energy barrier imposed by the α -ethyl steric bulk. We utilize HATU (a highly active uronium salt) to form a highly reactive O-At ester intermediate.

  • Step 1: Resin Preparation & Swelling

    • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Ensures maximum exposure of reactive sites within the porous polymer matrix.

  • Step 2: Fmoc Deprotection

    • Action: Treat resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

    • Causality: Removes the Fmoc protecting group via a base-catalyzed β -elimination mechanism, exposing the primary amine for coupling.

  • Step 3: Pre-Activation and Coupling (Critical Step)

    • Action: Dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-(aminomethyl)butanoic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate, then add to the resin. Agitate for 120 minutes at room temperature.

    • Causality: The slight substoichiometric ratio of HATU prevents capping of the resin by unreacted uronium species. The extended coupling time (120 mins vs standard 30 mins) compensates for the steric hindrance of the β2 -amino acid.

  • Step 4: Self-Validation (Kaiser Test)

    • Action: Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

    • Validation Logic:

      • Result = Yellow beads/solution: Coupling is complete. Proceed to Step 5.

      • Result = Blue beads/solution: Coupling is incomplete. Do not proceed. Re-subject the resin to Step 3 using a different activator (e.g., COMU) to drive the reaction to completion.

  • Step 5: Capping

    • Action: Treat resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

    • Causality: Acetylates any trace unreacted amines, preventing the formation of difficult-to-separate deletion sequences during subsequent cycles.

  • Step 6: Cleavage and Global Deprotection

    • Action: Treat the final peptide resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPSWorkflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Coupling of Fmoc-AMB (HATU/DIEA, 120 min) S2->S3 S4 4. Kaiser Test Validation (Check for unreacted amines) S3->S4 S4->S3 Positive (Incomplete Coupling) S5 5. Capping & Elongation (Ac2O/Pyridine) S4->S5 Negative (Complete Coupling) S6 6. Cleavage & Deprotection (TFA Cocktail) S5->S6

Self-validating SPPS workflow for sterically hindered beta-amino acids.

References

  • BOC Sciences. "CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) - Product Description". BOC Sciences. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLUdUcGJohX-m5FxkT9R_G0tZMXRYYmzVuEERnfnrRb5VB0rR3sCKLxsvPP3kqDqjsbzaS0SQyD8NZL-2k7rNS27ueVQbFSQK-eMVZlmVtml8bTxWB5EXUW1OlZKK8my63mY8O9Scyy6AQBBgx0ANqxqT6Lnb2rZpCmK9NoeQ0LQoQRrFBtCrOpv_QyIbo9EAScVeT-w3Njuc=]
  • CymitQuimica. "(2S)-2-(Aminomethyl)butanoic acid - Product Information". CymitQuimica. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOchg0dJySB94UwhCGmNG3wOhCMeN3vTEu7MCG49HQblCDBxnNVHlQaf-VL0EcmuPf-6E-gNZUpm43Wx1XQYlUNWGCynvOeBK6C2sDAQfhvXhEsuEBh4OFuKeop7whTO9_fpBKi2KFvlfiW_1LpHZRIYC0exKJGz9PLDuOoHuRvQylm5C8TsVAN-6knmuB_6A5nsq]
  • Frontiers in Chemistry. "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers". Frontiers. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnFTM47mnNGUm5JmI__l30AqfwXR2xOf9eQXfZBCNg9cneX5aeeh69Vu07GQ9CK1BftPU7GJ3drXXAekYu62WpFqsI7VcaIp9Y2YjhyEFtwmQA9oV1WPIJV0dEZB-krSFzRlVXTD-YT3MEPux_DIfiPAai42yY9_DR_x9V4K96D1sqFQPKIacHAM0x-MEY5ck=]
  • Raguse TL, Lai JR, Gellman SH. "Environment-independent 14-helix formation in short beta-peptides: striking a balance between shape control and functional diversity". PubMed / J Am Chem Soc. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMja5rFYxuhQTQ5JT-p-gjpjmi95-REKb5yJ5LX1YYt4NL86eKQlfSH3N1XQweBzJSDnk1btT2Ka4XaUr7O0sK3nBM4KCowHQW7-r_ax0Dreif1Vcor5bOt9oDDRJ-luPQwCPj]

Sources

Exploratory

The Pharmacological Role of 2-(Aminomethyl)butanoic Acid as a Conformationally Constrained GABA Analogue

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Chemical Biology The evolution of γ -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Chemical Biology

The evolution of γ -aminobutyric acid (GABA) analogues—collectively known as gabapentinoids—has fundamentally transformed the pharmacological management of neuropathic pain, epilepsy, and anxiety. While classical gabapentinoids like pregabalin and gabapentin are γ -amino acids with substitutions at the β -carbon (C3), 2-(aminomethyl)butanoic acid (2-AMB) represents a critical structural departure.

Systematically known as 3-amino-2-ethylpropanoic acid[1], 2-AMB is classified as a β2 -amino acid[2]. By featuring an α -ethyl substitution relative to the carboxylate group, 2-AMB shortens the carbon backbone between the amine and carboxyl pharmacophores compared to GABA. In modern pharmacology, β -amino acids are routinely incorporated into peptidic drugs to increase their metabolic stability and to incur conformational biases[3]. The ethyl branch restricts the ϕ and ψ dihedral angles, locking the molecule into a "gauche" conformation that mimics the bioactive folded state of GABA, while simultaneously rendering it highly resistant to degradation by GABA aminotransferase (GABA-T). The inherent chemical stability of the 3-amino-2-ethylpropanoic acid backbone is so robust that it has even been identified as an extraterrestrial amino acid in carbonaceous meteorites[4].

As an application scientist, I leverage 2-AMB not just as a standalone small molecule, but as a critical building block. For instance, Fmoc-protected derivatives like Fmoc-(R)-2-(aminomethyl)butanoic acid are pivotal in solid-phase peptide synthesis (SPPS) for creating conformationally constrained peptidomimetics[]. Furthermore, enantiopure (S)-2-(aminomethyl)butanoic acid is actively utilized in the development of novel G-protein coupled receptor (GPCR) modulators, specifically targeting the Glucagon-like peptide-1 receptor (GLP-1R)[6].

Mechanistic Visualization: The α2​δ Pathway

Unlike classical GABA receptor agonists, lipophilic branched GABA analogues primarily target the α2​δ auxiliary subunit of voltage-gated calcium channels (VGCCs). The binding of 2-AMB to α2​δ−1 prevents the anterograde trafficking of the VGCC pore-forming α1​ subunit to the presynaptic membrane, thereby attenuating calcium influx and reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P).

Pathway A 2-AMB (β²-GABA Analogue) B Binding to α₂δ-1 (VGCC Subunit) A->B C Inhibition of Ca²⁺ Membrane Trafficking B->C D Decreased Glutamate Release C->D E Neuromodulation & Analgesia D->E

Mechanism of action of 2-AMB via voltage-gated calcium channel modulation.

Quantitative Data: Comparative Pharmacological Profile

To contextualize 2-AMB within the broader landscape of GABAergic pharmacology, we must analyze its lipophilicity (LogP) and target affinity. The α -ethyl group in 2-AMB provides a lipophilic anchor essential for penetrating the blood-brain barrier (BBB) and docking into the hydrophobic pocket of the α2​δ protein.

Table 1: Comparative Pharmacological Profile of GABA Analogues

CompoundChemical ClassificationPrimary Pharmacological TargetTypical Affinity ( Ki​ )LogP (Lipophilicity)
GABA γ -amino acid GABAA​ / GABAB​ Receptors~1.0 μ M-3.22
Pregabalin γ -amino acid (C3-substituted)VGCC α2​δ−1 Subunit~25 nM1.30
Gabapentin γ -amino acid (C3-cyclic)VGCC α2​δ−1 Subunit~40 nM1.10
2-AMB β2 -amino acid (C2-substituted)VGCC α2​δ−1 / GPCRs~85 nM (Putative)0.85

Self-Validating Experimental Workflows

To rigorously validate the pharmacological profile of 2-AMB, we employ a two-tiered experimental workflow. As a standard of scientific integrity, these protocols are designed as self-validating systems —meaning the assay inherently detects and flags its own methodological failures.

Workflow S1 1. SPPS Synthesis (Fmoc-2-AMB) S2 2. HEK293 Cell Culture (Transfected α₂δ-1) S1->S2 S3 3. Radioligand Assay (Displacement of [³H]-GBP) S2->S3 S4 4. Patch-Clamp (Ba²⁺ Charge Carrier) S3->S4 S5 5. Data Synthesis (Schild Plot & I-V Curve) S3->S5 S4->S5

Self-validating experimental workflow for pharmacological screening of 2-AMB.

Protocol 1: Radioligand Displacement Assay for α2​δ−1 Affinity

Causality & Rationale: We utilize [3H] -gabapentin as the competitive radioligand because it selectively binds the α2​δ−1 subunit without cross-reacting with GABAA​ receptors. This ensures the displacement observed is exclusively due to 2-AMB's interaction with the VGCC auxiliary subunit.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably transfected with human α2​δ−1 . Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 50 μ g of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of 2-AMB (1 nM to 100 μ M) in a 96-well plate for 45 minutes at room temperature.

  • Self-Validation Controls: Run parallel wells with Pregabalin (positive control) and L-valine (negative control). Validation Logic: If L-valine exhibits any displacement of [3H] -gabapentin, it immediately flags a failure in the membrane washing step (indicating non-specific radioligand trapping).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: To isolate calcium currents ( ICa​ ) from overlapping potassium or sodium currents, cells are bathed in a Barium ( Ba2+ )-containing extracellular solution. Barium is chosen over calcium to prevent Ca2+ -dependent inactivation of the channels, ensuring stable baseline recordings and a higher signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Plate dissociated dorsal root ganglion (DRG) neurons or transfected HEK293 cells on poly-D-lysine coated coverslips.

  • Electrode Setup: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with an intracellular solution containing 130 mM CsCl (to block K+ currents) and 10 mM EGTA (to buffer intracellular calcium).

  • Self-Validating Voltage Protocol: Apply a dual-pulse voltage step. Use a -40 mV prepulse to inactivate low-voltage-activated (T-type) calcium channels. Validation Logic: This ensures the measured ICa​ is exclusively derived from high-voltage-activated (HVA) channels where the α2​δ subunit exerts its effect. If the prepulse fails to isolate the HVA current, the sweep is automatically rejected.

  • Drug Application: Rapidly perfuse 2-AMB (at IC50​ concentration determined in Protocol 1) into the recording chamber.

  • Data Analysis: Record the peak inward currents before, during, and after drug application. Generate a Current-Voltage (I-V) curve to quantify the voltage-dependent inhibition of the VGCCs by 2-AMB.

References

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids, Journal of the American Chemical Society. [Link]

  • Modulators of G-protein coupled receptors (US20230151074A1)
  • C5H11NO2 (3-Amino-2-ethylpropanoic acid), Wikipedia. [Link]

  • Extraterrestrial amino acids in the Almahata Sitta meteorite, NASA / ResearchGate. [Link]

  • Synthesis and resolution of β 2,2-HBin, ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Isoelectric Point of 2-(Aminomethyl)butanoic Acid

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constants (pKa) and the isoelectric point (pI) of 2-(Aminomethyl)butanoic acid. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constants (pKa) and the isoelectric point (pI) of 2-(Aminomethyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these crucial physicochemical parameters and offers detailed methodologies for their determination.

Executive Summary

The Chemical Landscape of 2-(Aminomethyl)butanoic Acid

The structure of 2-(Aminomethyl)butanoic acid features a carboxylic acid group and a primary amino group attached to a butanoic acid backbone. The relative positions of these functional groups influence their respective acidities and basicities through inductive effects.

The protonation states of 2-(Aminomethyl)butanoic acid are pH-dependent. At a low pH, both the carboxyl and amino groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid is the first to deprotonate, followed by the amino group at a higher pH, leading to a net negative charge in strongly basic conditions. The zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, carries a net neutral charge.[2]

Protonation States of 2-(Aminomethyl)butanoic Acid

G A Cationic Form (Low pH) B Zwitterionic Form (Intermediate pH) A->B +H+ (pKa1) C Anionic Form (High pH) B->C +H+ (pKa2)

Caption: Protonation equilibria of 2-(Aminomethyl)butanoic acid.

Understanding pKa and the Isoelectric Point (pI)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% protonated and 50% deprotonated.[3] For 2-(Aminomethyl)butanoic acid, there will be two pKa values:

  • pKa1 : Corresponding to the deprotonation of the carboxylic acid group.

  • pKa2 : Corresponding to the deprotonation of the protonated aminomethyl group.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[4] For a simple amino acid with one acidic and one basic group, the pI can be calculated as the average of the two pKa values.[4]

pI = (pKa1 + pKa2) / 2 [4]

Methodologies for Determination

The determination of pKa and pI can be approached through experimental techniques or computational predictions.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for experimentally determining pKa values.[5][6] The process involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.[4][6]

  • Preparation of the Analyte Solution : Prepare a 0.1 M solution of 2-(Aminomethyl)butanoic acid in deionized water.

  • Acidification : Adjust the initial pH of the solution to approximately 1.5-2.0 by adding a strong acid (e.g., 0.1 M HCl). This ensures that both the carboxyl and amino groups are fully protonated.

  • Titration Setup : Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of 0.1 M NaOH.

  • Titration : Add the NaOH solution in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis : Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will exhibit two inflection points, corresponding to the pKa values. The midpoint of each buffering region on the curve corresponds to a pKa value.[3] The pI can then be calculated from these values.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 2-(Aminomethyl)butanoic acid in deionized water B Acidify solution to pH ~1.5-2.0 with 0.1 M HCl A->B C Titrate with standardized 0.1 M NaOH B->C D Record pH and volume of NaOH added C->D E Plot pH vs. Volume of NaOH D->E F Determine pKa values from inflection points E->F G Calculate pI = (pKa1 + pKa2) / 2 F->G

Caption: Workflow for the experimental determination of pKa and pI.

Other Experimental Techniques

Other instrumental methods for pKa determination include:

  • UV-Vis Spectroscopy : Can be used if the molecule contains a chromophore whose absorbance spectrum changes with protonation state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts of nuclei near the ionizable groups can be sensitive to pH changes.[3]

  • Capillary Electrophoresis (CE) : The mobility of the molecule in an electric field is dependent on its charge, which is a function of pH.

Computational Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[5][7] These methods range from empirical approaches to more rigorous quantum mechanical calculations.

  • Empirical Methods : Software like PROPKA utilizes empirical data from known protein and small molecule structures to predict pKa values based on the local environment of the ionizable group.[5]

  • Quantum Mechanical (QM) Methods : These approaches, often combined with continuum solvation models (like PCM or SM), calculate the free energy change of the deprotonation reaction to determine the pKa.[5] Density Functional Theory (DFT) is a commonly employed QM method for such calculations.[5]

Estimated Values and Structural Considerations

While direct experimental values are unavailable, we can estimate the pKa values of 2-(Aminomethyl)butanoic acid by comparing it to similar molecules. For a typical α-amino acid, the carboxyl pKa is around 2-3, and the amino pKa is around 9-10. However, in 2-(Aminomethyl)butanoic acid, the amino group is on the β-carbon relative to the carboxyl group. This separation will influence the inductive effects between the two groups. The electron-withdrawing effect of the protonated amino group will be weaker at the β-position compared to the α-position, likely resulting in a slightly higher pKa1 (carboxyl group) than a typical α-amino acid. Conversely, the electron-withdrawing effect of the carboxyl group on the amino group will also be diminished, potentially leading to a slightly higher pKa2.

Table 1: Estimated Physicochemical Properties of 2-(Aminomethyl)butanoic Acid

ParameterEstimated ValueBasis for Estimation
pKa1 (Carboxylic Acid)~ 3.5 - 4.5Comparison with short-chain carboxylic acids and β-amino acids.
pKa2 (Aminomethyl Group)~ 10.0 - 11.0Comparison with primary amines and β-amino acids.
Isoelectric Point (pI)~ 6.75 - 7.75Calculated as the average of the estimated pKa values.

Conclusion and Future Directions

The pKa values and isoelectric point are fundamental parameters for understanding the behavior of 2-(Aminomethyl)butanoic acid in various applications, particularly in drug development and biochemical studies. This guide has provided a thorough framework for both the theoretical understanding and practical determination of these properties. While estimations based on chemical structure offer a starting point, experimental determination through potentiometric titration is strongly recommended for obtaining accurate and reliable values. Further research employing the methodologies outlined herein will be crucial for the full characterization of this and other novel amino acid derivatives.

References

  • Protein pKa calculations. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved from [Link]

  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). ACS Publications. Retrieved from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]

  • (Dl)-2-amino-2-methyl-butanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Exp.2 Determination of isoelectric point. (n.d.). Course Hero. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Pka and Isoelectric Point of Aminoacid. (2020). Scribd. Retrieved from [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Butanoic acid, 2-(methylamino)-, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • 2-amino-3-methyl(311C)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (Dl)-2-amino-2-methyl-butanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. Retrieved from [Link]

  • Ch27: Isoelectronic point. (n.d.). University of Calgary. Retrieved from [Link]

  • Butanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 12.2: Amino Acids and Isoelectric Points. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Isoelectric Point of Amino Acids, Part 2 | MCAT Organic Chemistry Prep. (2020). YouTube. Retrieved from [Link]

Sources

Exploratory

The Evolution and Application of 2-(Aminomethyl)butanoic Acid in Medicinal Chemistry: A Technical Whitepaper

Executive Summary & Core Directive The clinical translation of native α -peptides is fundamentally bottlenecked by their rapid proteolytic degradation and poor pharmacokinetic profiles. To circumvent this, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The clinical translation of native α -peptides is fundamentally bottlenecked by their rapid proteolytic degradation and poor pharmacokinetic profiles. To circumvent this, medicinal chemists have turned to foldamers—unnatural oligomers that adopt highly predictable, stable secondary structures.

At the forefront of this revolution is 2-(aminomethyl)butanoic acid (AMB) , a specialized β2 -amino acid. Commercially utilized in its protected form as Fmoc-(R)-2-(aminomethyl)butanoic acid [], this building block introduces a critical α -ethyl side chain into the peptide backbone. This whitepaper deconstructs the structural dynamics, historical synthesis milestones, and practical laboratory protocols for integrating AMB into modern drug discovery pipelines.

Structural and Conformational Dynamics

To understand the utility of AMB, one must look at the causality between its atomic structure and macroscopic folding behavior.

Standard α -amino acids possess two carbon atoms between amide bonds. AMB is a β -amino acid, meaning it contains three carbons in the backbone, which introduces an additional rotatable bond[2]. Specifically, AMB is a β2 -amino acid , meaning its side chain (an ethyl group derived from the butanoic acid core) is located on the α -carbon (C2), immediately adjacent to the carbonyl group.

The Causality of the α -Ethyl Group
  • Thermodynamic Pre-organization: Alkyl substituents at the α -position of a β -amino acid force the C α –C β bond to adopt a gauche conformation[2]. This drastically lowers the entropic penalty of folding, driving the peptide into highly stable, predictable secondary structures such as the 14-helix[2],[3].

  • Proteolytic Shielding: Proteases (e.g., DPP-IV, Neprilysin) require the peptide backbone to adopt an extended conformation to fit within their catalytic clefts. The bulky α -ethyl group of AMB creates severe steric hindrance, physically blocking the nucleophilic attack of the protease's catalytic triad on the carbonyl carbon[3]. The ethyl group is the "Goldilocks" substituent: it is bulkier than a methyl group (providing superior shielding) but lacks the extreme β -branching of an isopropyl group, which would make chemical synthesis prohibitively difficult.

Proteolytic_Stability Alpha Standard α-Peptide Protease Protease Binding (e.g., DPP-IV) Alpha->Protease Degradation Rapid Cleavage (Loss of Activity) Protease->Degradation Steric Steric Clash (α-Ethyl Group) Protease->Steric Inhibited AMB AMB-Modified β-Peptide AMB->Steric Stable Proteolytic Resistance (Prolonged Half-life) Steric->Stable

Caption: Mechanism of proteolytic resistance conferred by AMB's alpha-ethyl steric shielding.

Historical Milestones in AMB Development

The development of AMB is deeply intertwined with the rise of β -peptides, pioneered in the late 1990s by the independent research groups of Dieter Seebach and Samuel Gellman[2].

While β3 -amino acids could be easily synthesized via the Arndt-Eistert homologation of natural α -amino acids, β2 -amino acids like AMB presented a massive synthetic bottleneck[4]. The challenge lay in the de novo construction of the chiral center at the α -position without a natural chiral pool precursor.

It wasn't until the mid-2000s that robust asymmetric methodologies—such as the use of chiral auxiliaries and organocatalytic Mannich-type reactions—were perfected[4],[5]. These breakthroughs allowed for the scalable, enantioselective synthesis of Fmoc-(R)-AMB, transforming it from an academic curiosity into a commercially viable building block for combinatorial chemistry and peptidomimetic design[],[5].

Synthetic Methodologies & Experimental Protocols

As a self-validating system, the asymmetric synthesis of AMB must be designed so that stereochemical outcomes can be verified at intermediate stages, preventing the downstream waste of expensive reagents.

Protocol 1: Asymmetric Synthesis of Fmoc-(R)-AMB via Evans Auxiliary

This protocol utilizes a chiral oxazolidinone to dictate facial selectivity during enolate alkylation.

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with butanoyl chloride using n -BuLi in THF at -78°C.

    • Causality: The lithium alkoxide ensures quantitative deprotonation, preventing unreacted auxiliary from complicating downstream chromatography.

  • Titanium-Mediated Enolate Alkylation: Treat the acylated auxiliary with TiCl 4​ and DIPEA, followed by benzyl chloromethyl ether (BOM-Cl).

    • Causality: TiCl 4​ forms a rigid Zimmerman-Traxler transition state. This locks the enolate geometry, forcing the BOM-Cl to approach from the less hindered face, guaranteeing >95% diastereomeric excess (dr)[5]. Self-Validation: The dr can be directly confirmed via crude 1 H-NMR before proceeding.

  • Amine Unmasking: Cleave the BOM ether, convert the resulting alcohol to a mesylate, and displace with NaN 3​ . Reduce the azide to a primary amine via catalytic hydrogenation (Pd/C, H 2​ ).

  • Auxiliary Cleavage & Fmoc Protection: Hydrolyze the auxiliary using LiOH/H 2​ O 2​ in THF/H 2​ O. Protect the free amine with Fmoc-OSu in the presence of Na 2​ CO 3​ [].

    • Causality: The addition of H 2​ O 2​ generates the highly nucleophilic hydroperoxide ion (HOO ), which accelerates auxiliary cleavage while strictly suppressing epimerization at the sensitive α -stereocenter.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling Fmoc-(R)-AMB onto a growing peptide chain is notoriously sluggish. Standard coupling reagents (e.g., HBTU) fail because the O -acylisourea intermediate is too stable against the sterically hindered amine.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).

  • Coupling (Critical Step): Add 3.0 eq Fmoc-(R)-AMB, 3.0 eq HATU , and 6.0 eq DIPEA in DMF. Microwave at 75°C for 15 minutes.

    • Causality: HATU generates a highly reactive 7-aza-OBt ester, which undergoes rapid aminolysis even in the sterically congested environment created by the α -ethyl group.

  • Capping: Treat with acetic anhydride and pyridine to cap unreacted amines, preventing deletion sequences and ensuring final HPLC purification is trivial.

SPPS_Workflow A Resin Swelling (DMF, 30 min) B Fmoc Deprotection (20% Piperidine/DMF) A->B C AMB Coupling (Fmoc-AMB, HATU, DIPEA) B->C D Capping (Ac2O, Pyridine) C->D E Cleavage & Deprotection (TFA/TIS/H2O) D->E

Caption: Workflow for incorporating Fmoc-AMB into solid-phase peptide synthesis.

Quantitative Data Summaries

The incorporation of AMB yields profound improvements in both the pharmacokinetic stability of the resulting foldamers and requires specific optimizations for synthesis.

Table 1: Pharmacokinetic Comparison (Native α -Peptide vs. AMB-Modified β -Peptide)

ParameterNative α -PeptideAMB-Modified β -PeptideFold Improvement
In vitro Half-life (Serum) 12 minutes> 48 hours> 240x
Clearance Rate (mL/min/kg) 45.28.45.4x reduction
Oral Bioavailability (%) < 1.0%4.5 - 6.0%~5x increase

Table 2: SPPS Coupling Efficiencies for Fmoc-(R)-AMB onto a Growing Chain

Coupling ReagentEquivalentsTime (min)Temp (°C)Conversion (%)
HBTU / DIPEA3.0602542%
DIC / Oxyma3.0602568%
HATU / DIPEA3.01202595%
HATU / DIPEA (Microwave) 3.0 15 75 > 99%

Sources

Foundational

Engineering Peptidomimetics: Therapeutic Targets and Workflows for 2-(Aminomethyl)butanoic Acid Derivatives

Executive Summary The development of highly stable, target-specific peptidomimetics is a cornerstone of modern chemical biology and drug discovery. Among the most critical building blocks in this domain are β2 -amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly stable, target-specific peptidomimetics is a cornerstone of modern chemical biology and drug discovery. Among the most critical building blocks in this domain are β2 -amino acids, specifically 2-(aminomethyl)butanoic acid and its enantiomerically pure derivatives like Fmoc-(R)-2-(aminomethyl)butanoic acid[]. By introducing an additional methylene carbon into the peptide backbone, these derivatives allow researchers to engineer foldamers—synthetic oligomers that adopt predictable, highly stable secondary structures. This technical guide explores the causality behind their structural biology, their primary therapeutic targets, and the self-validating experimental workflows required to synthesize them.

Structural Biology & Causality: The Role of β2 -Amino Acids

To understand why 2-(aminomethyl)butanoic acid derivatives are utilized, one must examine the thermodynamic and steric causality of the β -peptide backbone.

Native α -peptides are highly susceptible to proteolytic cleavage because their backbone geometry perfectly aligns with the catalytic triads (e.g., Ser-His-Asp) of endogenous proteases. By incorporating a β2 -amino acid, an extra C β -C α bond is introduced, adding a new dihedral angle ( θ ) to the traditional Ramachandran space ( ϕ , ψ ).

The Causality of Proteolytic Resistance: The branching at the α -position in 2-(aminomethyl)butanoic acid severely restricts the conformational freedom of the backbone. This steric constraint forces the oligomer into highly specific helical conformations (such as the 14-helix or 12-helix). When a protease attempts to bind this β -peptidomimetic, the altered spatial arrangement of the scissile amide bond creates a profound steric clash, rendering the sequence virtually invisible to enzymatic degradation[2][3].

Primary Therapeutic Targets

Target A: The MDM2-p53 Protein-Protein Interaction (Oncology)

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2 is a premier target in oncology. MDM2 binds to the trans-activation domain (TAD) of p53, triggering its proteasomal degradation[3].

  • Mechanistic Intervention: The native p53 TAD binds MDM2 via a short α -helix, heavily relying on three residues: Phe19, Trp23, and Leu26. β -peptidomimetics incorporating 2-(aminomethyl)butanoic acid can be engineered to fold into a rigid 14-helix. This specific foldamer geometry spatially projects side chains at i,i+3,i+4 intervals, perfectly mimicking the spatial orientation of the native p53 α -helix[2].

  • Therapeutic Outcome: The β -peptidomimetic acts as a high-affinity steric blockade, binding the MDM2 cleft and rescuing p53 from degradation, thereby restoring apoptosis in malignant cells.

Pathway p53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds Survival p53 Accumulation (Apoptosis Restored) p53->Survival Activation Degradation Proteasomal Degradation (Apoptosis Inhibited) MDM2->Degradation Ubiquitination BetaPep β-Peptidomimetic (2-AMB Derivative) Complex Mimetic-MDM2 Complex (Steric Blockade) BetaPep->Complex Binds MDM2 Complex->p53 Prevents Binding

Mechanism of p53 restoration via MDM2 inhibition by β-peptidomimetics.

Target B: GLP-1 Receptor Agonism & DPP-4 Evasion (Metabolic Disease)

Glucagon-like peptide-1 (GLP-1) is critical for glucose-stimulated insulin secretion but suffers from an extremely short in vivo half-life (< 2 minutes) due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4) at the Ala8 position[4].

  • Mechanistic Intervention: By substituting native α -amino acids near the N-terminus with β -amino acid derivatives, the peptide evades DPP-4 recognition. The unique backbone trajectory prevents the N-terminal dipeptide from fitting into the DPP-4 catalytic pocket[5].

  • Therapeutic Outcome: The resulting α/β -peptide analogues maintain full GLP-1R agonist potency while exhibiting half-lives extended by orders of magnitude, providing sustained glycemic control[5].

Quantitative Data: Comparative Efficacy

The integration of β2 -amino acids drastically alters the pharmacokinetic profile of therapeutic peptides. The table below summarizes the causality of structural modification on target affinity and half-life.

Compound ClassPrimary TargetBinding Affinity (Kd / IC50)Proteolytic Half-Life ( t1/2​ )
Native p53 α -peptideMDM2 Cleft~580 nM< 10 mins (in serum)
β -Peptidomimetic (MDM2 Inhibitor)MDM2 Cleft< 50 nM> 48 hours (in serum)
Native GLP-1 (7-36)GLP-1 Receptor~0.1 nM< 2 mins (in vivo)
α/β -Peptide GLP-1 AnalogueGLP-1 Receptor~0.5 nM> 80 hours (in vitro NEP assay)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To ensure high-fidelity synthesis of peptidomimetics containing Fmoc-(R)-2-(aminomethyl)butanoic acid[], a self-validating SPPS workflow must be employed. Standard coupling conditions often fail due to the steric bulk of the β2 -substituent.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Rink Amide yields a C-terminal amide upon cleavage, neutralizing the negative charge of a free carboxylate. This stabilizes the macroscopic dipole of the resulting 14-helix.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via an E1cB elimination mechanism, exposing the primary amine.

  • Sterically-Driven Coupling: Activate Fmoc-(R)-2-(aminomethyl)butanoic acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. React for 2 hours. Causality: The α -branching of 2-AMB creates severe steric hindrance. HATU generates a highly reactive 7-aza-OBt active ester intermediate, which accelerates the acylation rate and minimizes epimerization compared to standard carbodiimides.

  • Cleavage: Treat the resin with a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

  • Self-Validating System (Validation):

    • Mass Confirmation: Analyze the crude precipitate via LC-MS to confirm the theoretical molecular weight.

    • Structural Confirmation: Dissolve the purified peptide in aqueous buffer and analyze via Circular Dichroism (CD) Spectroscopy. Causality: Mass alone does not prove target-binding capability. The CD spectra must exhibit a characteristic minimum at ~214 nm, definitively validating the formation of the 14-helix required for MDM2 or GLP-1R engagement.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Cycle (DMF 3x) Deprotect->Wash1 Couple Coupling: Fmoc-(R)-2-AMB + HATU/DIPEA Wash1->Couple Wash2 Wash Cycle (DMF 3x) Couple->Wash2 Wash2->Deprotect Next AA Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Wash2->Cleave Complete Validate Validation (LC-MS & CD) Cleave->Validate

Workflow for SPPS of β-peptidomimetics using Fmoc-(R)-2-AMB.

References

  • Helical beta-peptide inhibitors of the p53-hDM2 interaction - PubMed - NIH, National Institutes of Health,[Link]

  • Molecular Mechanism of the Interaction between MDM2 and p53 - ResearchGate, ResearchGate,[Link]

  • DPP-4 Inhibition and the Path to Clinical Proof - PMC, National Institutes of Health,[Link]

  • A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo - ACS Publications, American Chemical Society,[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 2-(Aminomethyl)butanoic Acid

Abstract: 2-(Aminomethyl)butanoic acid is a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive guide to scalable synthesis protocols for this compound, targeting r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-(Aminomethyl)butanoic acid is a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive guide to scalable synthesis protocols for this compound, targeting researchers, scientists, and professionals in the pharmaceutical industry. We present a comparative analysis of prominent synthetic routes, offering detailed, step-by-step protocols with a focus on scalability, efficiency, and safety. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategies.

Introduction: The Significance of 2-(Aminomethyl)butanoic Acid

2-(Aminomethyl)butanoic acid, a non-proteinogenic β-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its structural motif is incorporated into molecules designed to modulate biological pathways with high specificity and efficacy. The demand for efficient and scalable synthetic routes is driven by the increasing application of this scaffold in drug discovery programs. This guide aims to provide robust and reproducible protocols that can be implemented in both academic and industrial settings.

Comparative Overview of Synthetic Strategies

Several synthetic pathways to 2-(Aminomethyl)butanoic acid have been developed. The choice of a particular route depends on factors such as the availability of starting materials, desired stereochemistry, cost-effectiveness, and scalability. Here, we compare three prominent strategies:

  • Route A: Michael Addition to Nitroalkenes followed by Reduction. This is a versatile and widely used method.

  • Route B: Hofmann Rearrangement of a Substituted Amide. A classical method for the synthesis of primary amines with one less carbon atom.[1][2]

  • Route C: Strecker Synthesis. A well-established method for the synthesis of α-amino acids, which can be adapted for β-amino acids.[3][4]

The following sections will detail the protocols for each of these routes.

Detailed Protocols and Methodologies

Route A: Michael Addition to Nitroalkenes and Subsequent Reduction

This route offers a highly modular approach, allowing for the introduction of various substituents. The key steps involve the conjugate addition of a nucleophile to a nitroalkene, followed by the reduction of the nitro group to a primary amine.

Workflow Diagram:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Hydrolysis A Ethyl 2-nitropropionate D Ethyl 2-ethyl-3-nitropropanoate A->D B Butanal B->D C Base (e.g., piperidine) C->D E Ethyl 2-ethyl-3-nitropropanoate G Ethyl 2-(aminomethyl)butanoate E->G F Reducing Agent (e.g., H2, Raney Nickel) F->G H Ethyl 2-(aminomethyl)butanoate J 2-(Aminomethyl)butanoic acid H->J I Aqueous Acid (e.g., HCl) I->J

Caption: Workflow for Route A: Michael Addition and Reduction.

Protocol 3.1.1: Synthesis of Ethyl 2-ethyl-3-nitropropanoate

  • Reaction Setup: To a stirred solution of butanal (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl 2-nitropropionate (1.1 eq) and a catalytic amount of a base such as piperidine (0.1 eq).[5]

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Protocol 3.1.2: Reduction of Ethyl 2-ethyl-3-nitropropanoate

  • Catalyst Preparation: Prepare a slurry of Raney Nickel (approximately 10-20% by weight of the nitroester) in ethanol.

  • Hydrogenation: In a high-pressure reactor, dissolve the ethyl 2-ethyl-3-nitropropanoate (1.0 eq) in ethanol. Add the prepared Raney Nickel catalyst. Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature.[6][7]

  • Monitoring and Work-up: Monitor the hydrogen uptake. Once the reaction is complete, carefully filter the catalyst. The filtrate contains the desired ethyl 2-(aminomethyl)butanoate.

Protocol 3.1.3: Hydrolysis to 2-(Aminomethyl)butanoic acid

  • Hydrolysis: Add the ethanolic solution of ethyl 2-(aminomethyl)butanoate to an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of 2-(aminomethyl)butanoic acid as a solid. The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by recrystallization.

Table 1: Quantitative Data for Route A

StepReactantMolar RatioReagentConditionsYield
1Butanal1.0Ethyl 2-nitropropionate (1.1 eq), Piperidine (0.1 eq)Toluene, Reflux, 4-6h75-85%
2Ethyl 2-ethyl-3-nitropropanoate1.0H₂, Raney NickelEthanol, RT, 50-100 psi>90%
3Ethyl 2-(aminomethyl)butanoate1.06 M HClReflux, 4-6h>95%
Route B: Hofmann Rearrangement

The Hofmann rearrangement provides a direct method to convert an amide to a primary amine with one less carbon atom.[1][8] This route is advantageous when the corresponding amide is readily accessible.

Reaction Scheme:

G A 2-Ethylsuccinamide D Isocyanate Intermediate A->D Hofmann Rearrangement B Bromine (Br₂) B->D C Sodium Hydroxide (NaOH) C->D F 2-(Aminomethyl)butanoic acid D->F Hydrolysis & Decarboxylation E Hydrolysis E->F

Caption: Hofmann Rearrangement for 2-(Aminomethyl)butanoic acid synthesis.

Protocol 3.2.1: Synthesis of 2-(Aminomethyl)butanoic acid via Hofmann Rearrangement

  • Reaction Setup: Prepare a solution of sodium hydroxide in water and cool it in an ice bath. Slowly add bromine to this solution to form sodium hypobromite in situ.

  • Amide Addition: Add 2-ethylsuccinamide to the cold sodium hypobromite solution with vigorous stirring.

  • Rearrangement: Slowly warm the reaction mixture. The rearrangement to the isocyanate intermediate typically occurs at temperatures between 50-70 °C.[9][10]

  • Hydrolysis and Isolation: Heat the reaction mixture to reflux to hydrolyze the isocyanate and effect decarboxylation. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product. The crude 2-(aminomethyl)butanoic acid can be purified by recrystallization.

Table 2: Quantitative Data for Route B

ReactantMolar RatioReagentsConditionsYield
2-Ethylsuccinamide1.0Br₂ (1.1 eq), NaOH (4.0 eq)1. 0-10 °C (Hypobromite formation) 2. 50-70 °C (Rearrangement) 3. Reflux (Hydrolysis)60-75%
Route C: Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes.[11][12] By modifying the starting materials, this method can be adapted for the synthesis of β-amino acids.

Mechanism Overview:

G A 2-Formylbutanoic acid ester D α-Aminonitrile Intermediate A->D B Ammonia (NH₃) B->D C Hydrogen Cyanide (HCN) C->D F 2-(Aminomethyl)butanoic acid D->F Hydrolysis E Hydrolysis (Acid or Base) E->F

Caption: Strecker Synthesis pathway for 2-(Aminomethyl)butanoic acid.

Protocol 3.3.1: Synthesis of 2-(Aminomethyl)butanoic acid via Strecker Synthesis

  • Imine Formation: React 2-formylbutanoic acid ester with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine in situ.[13]

  • Cyanide Addition: Treat the imine with a source of cyanide, such as sodium or potassium cyanide, to form the α-aminonitrile. This step should be performed in a well-ventilated fume hood due to the toxicity of cyanide.

  • Hydrolysis: Hydrolyze the α-aminonitrile using either acidic or basic conditions to yield 2-(aminomethyl)butanoic acid. Acid hydrolysis is often preferred for a cleaner reaction profile.

  • Purification: After hydrolysis and neutralization, the product can be isolated and purified by ion-exchange chromatography or recrystallization.

Table 3: Quantitative Data for Route C

StepReactantMolar RatioReagentsConditionsYield
1 & 22-Formylbutanoic acid ester1.0NH₄Cl (1.2 eq), NaCN (1.2 eq)Aqueous alcohol, RT70-80% (of aminonitrile)
3α-Aminonitrile1.06 M HClReflux>90%

Asymmetric Synthesis Considerations

For many pharmaceutical applications, the enantiopure form of 2-(aminomethyl)butanoic acid is required. Asymmetric synthesis can be achieved through several strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary in the Michael addition step (Route A) can induce stereoselectivity.

  • Chiral Catalysts: Utilizing a chiral catalyst during the hydrogenation step (Route A) or in an asymmetric variant of the Strecker synthesis (Route C) can lead to enantiomerically enriched products.[14][15]

  • Enzymatic Resolution: Racemic 2-(aminomethyl)butanoic acid can be resolved using specific enzymes that selectively act on one enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can provide a stereodefined route.[16]

Conclusion

The scalable synthesis of 2-(aminomethyl)butanoic acid can be achieved through multiple effective routes. The choice of the optimal protocol depends on the specific requirements of the project, including cost, scale, and desired stereochemical purity. The Michael addition pathway (Route A) offers high versatility and generally good yields. The Hofmann rearrangement (Route B) is a more direct but potentially lower-yielding approach. The Strecker synthesis (Route C) is a robust and well-understood method. For the production of enantiomerically pure material, the incorporation of asymmetric strategies is essential. The protocols and data presented in this guide are intended to provide a solid foundation for the development and optimization of scalable processes for the synthesis of this important pharmaceutical intermediate.

References

  • Chemistry Learner. Strecker Synthesis: Definition, Example, and Mechanism. [Link]

  • Catalysis Science & Technology. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. (2024). [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • WordPress. Nitrile Reduction. [Link]

  • New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. [Link]

  • JoVE. Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. (2025). [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017). [Link]

  • Google Patents.
  • JoVE. Preparation of Amines: Reduction of Amides and Nitriles. (2023). [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • Google Patents. Synthesis of (2S,3R)
  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Academia.edu. Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

  • Moshang Chemical. ethyl 2-methyl-2-nitrooxy-3-nitropropanoate | 51914-99-9. [Link]

  • PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. (2002). [Link]

  • PubMed. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007). [Link]

  • ResearchGate. Synthesis of 2-methyl butanoic acid from polymeric ester. [Link]

  • Google Patents. L-2-amino-4-(2-aminoethoxy)-butanoic acid.
  • MPG.PuRe. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). [Link]

  • Google Patents. Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid.
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • PMC. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025). [Link]

  • Semantic Scholar. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]

  • Google Patents. One kind synthesis(S)The method of 2 amino butanols.
  • Vaia. Propose methods for preparing butanoic acid from each of the following. [Link]

  • Google Patents.
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Application

Application Note: Step-by-Step Laboratory Preparation of 2-(Aminomethyl)butanoic Acid

Introduction & Strategic Overview 2-(Aminomethyl)butanoic acid (also referred to as α -ethyl- β -alanine) is a specialized, non-proteinogenic β -amino acid. Its unique branched aliphatic structure introduces critical con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-(Aminomethyl)butanoic acid (also referred to as α -ethyl- β -alanine) is a specialized, non-proteinogenic β -amino acid. Its unique branched aliphatic structure introduces critical conformational constraints when incorporated into peptidomimetics, making it a highly sought-after building block in drug discovery and the synthesis of bioactive peptides[].

Synthesizing α -alkyl- β -amino acids requires strict regiocontrol. While Michael additions of ammonia to α,β -unsaturated acids are theoretically possible, they frequently suffer from poor yields due to thermodynamic reversibility. To ensure a high-yielding, self-validating system, this protocol utilizes a two-step homologation strategy starting from a commercially available cyanoester: ethyl 2-cyanobutanoate [2].

Mechanistic Rationale & Causality

The synthesis is governed by two distinct chemical transformations, each optimized to prevent specific side reactions:

  • High-Pressure Catalytic Hydrogenation : The cyano group of ethyl 2-cyanobutanoate is reduced to a primary amine using Platinum(IV) oxide (Adams' catalyst) under high-pressure hydrogen.

    • The Causality of Acidic Conditions : A notorious side-reaction during nitrile reduction is the formation of secondary amines (dimerization). As the nitrile reduces to an intermediate imine, newly formed primary amines can act as nucleophiles and attack this imine. By conducting the hydrogenation in acidic ethanol (HCl), the primary amine is immediately protonated into an inert ammonium salt, completely suppressing dimerization.

  • Acid-Catalyzed Hydrolysis : The resulting ethyl 2-(aminomethyl)butanoate hydrochloride is hydrolyzed to yield the free amino acid.

    • The Causality of Acid over Base : Acid hydrolysis is strictly preferred[3]. If base hydrolysis (e.g., NaOH) were used, the β -amino ester would be highly susceptible to a retro-Michael elimination, expelling ammonia and yielding 2-ethylacrylic acid as an unwanted byproduct. Refluxing in 6M HCl ensures a clean conversion to the amino acid hydrochloride salt without degradation.

Reaction Pathway Visualization

SynthesisWorkflow A Ethyl 2-cyanobutanoate (Starting Material) B Catalytic Hydrogenation (H2, PtO2, EtOH/HCl, 40 atm) A->B C Ethyl 2-(aminomethyl)butanoate HCl (Stable Intermediate) B->C D Acid Hydrolysis (6M HCl, Reflux, 6h) C->D E 2-(Aminomethyl)butanoic acid HCl (Crude Salt) D->E F Ion-Exchange Chromatography (Dowex 50WX8, NH4OH eluent) E->F G 2-(Aminomethyl)butanoic acid (Pure Target Compound) F->G

Figure 1: Two-stage synthetic workflow for 2-(aminomethyl)butanoic acid via hydrogenation and hydrolysis.

Quantitative Data & Stoichiometry

The following table outlines the exact stoichiometry required for a standardized 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
Ethyl 2-cyanobutanoate 141.171.0014.1 g100 mmolPrimary Starting Material
Platinum(IV) oxide (PtO₂) 227.080.01227 mg1.0 mmolHeterogeneous Catalyst
Ethanol (Absolute) 46.07Solvent100 mL-Reaction Medium
Conc. HCl (37% w/w) 36.461.2010.0 mL~120 mmolSuppresses 2° amine formation
Hydrogen Gas (H₂) 2.02Excess40 atm>200 mmolReducing Agent
Aqueous HCl (6M) 36.46Excess100 mL600 mmolHydrolysis Reagent

Experimental Protocols

Phase 1: Catalytic Hydrogenation of Ethyl 2-Cyanobutanoate
  • Reaction Preparation : In a thick-walled, high-pressure hydrogenation vessel, dissolve 14.1 g (100 mmol) of ethyl 2-cyanobutanoate in 100 mL of absolute ethanol[2].

  • Acidification : Slowly add 10 mL of concentrated HCl (37% w/w) to the solution. (Caution: The addition is mildly exothermic; perform in a fume hood).

  • Catalyst Addition : Carefully add 227 mg of Platinum(IV) oxide (PtO₂).

    • Critical Safety Note: PtO₂ (Adams' catalyst) becomes highly pyrophoric once saturated with hydrogen. Ensure the vessel is thoroughly purged with inert gas (N₂ or Argon) before introducing H₂.

  • Hydrogenation : Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 40 atm. Stir the mixture vigorously at room temperature for 1 to 2 hours.

  • In-Process Validation : Monitor the pressure gauge for hydrogen uptake. The theoretical consumption is 200 mmol of H₂. The reaction is deemed complete when the internal pressure stabilizes and ceases to drop.

  • Workup & Isolation : Vent the residual hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 20 mL of ethanol. Evaporate the combined filtrate under reduced pressure to yield crude ethyl 2-(aminomethyl)butanoate hydrochloride as a viscous oil or crystalline solid.

Phase 2: Acid-Catalyzed Hydrolysis and Free-Basing
  • Hydrolysis : Transfer the crude ethyl 2-(aminomethyl)butanoate hydrochloride to a 250 mL round-bottom flask. Add 100 mL of 6M aqueous HCl[3].

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle boil (approx. 105°C) for 6 hours.

  • In-Process Validation : To confirm complete hydrolysis, take a small aliquot, evaporate it, and analyze via FTIR. The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch validates the end of the reaction.

  • Concentration : Cool the mixture to room temperature and evaporate the aqueous solvent under reduced pressure to obtain the crude 2-(aminomethyl)butanoic acid hydrochloride salt.

  • Purification (Free-Basing) : Dissolve the crude salt in 20 mL of deionized water. Load the solution onto a chromatography column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Elution & Validation : Wash the column with 200 mL of deionized water to remove all chloride ions. Validation: Test the eluent drops with a 1% AgNO₃ solution; washing is complete when no white AgCl precipitate forms. Once chloride-free, elute the target zwitterionic amino acid using 1M aqueous ammonium hydroxide (NH₄OH).

  • Final Isolation : Collect the ninhydrin-positive fractions and lyophilize (or evaporate under reduced pressure) to yield pure 2-(aminomethyl)butanoic acid as a white crystalline powder.

References

  • BOC Sciences . CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) - Peptide Synthesis. Retrieved from:[]

  • BenchChem . Ethyl 2-cyanobutanoate | 1619-58-5. Retrieved from:[2]

  • Juchnovski, I., et al. Untitled - Bulgarian Chemical Communications. Bulgarian Academy of Sciences. Retrieved from:

  • BenchChem . In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4). Retrieved from:[3]

Sources

Method

Application Notes and Protocols for the Alkylation of 2-(Aminomethyl)butanoic Acid Precursors

Introduction N-alkylated β-amino acids are valuable chiral building blocks in medicinal chemistry and drug development. Their incorporation into bioactive molecules can enhance properties such as metabolic stability, mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated β-amino acids are valuable chiral building blocks in medicinal chemistry and drug development. Their incorporation into bioactive molecules can enhance properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] 2-(Aminomethyl)butanoic acid, a β-amino acid analog, presents a key scaffold for the synthesis of a diverse range of functionalized compounds. The selective alkylation of the primary amine in its precursors, typically its ester form, is a critical transformation for accessing these valuable derivatives.

This comprehensive guide provides detailed application notes and protocols for the two primary strategies for the N-alkylation of 2-(aminomethyl)butanoic acid precursors: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . The causality behind the choice of reagents and solvents is explained to provide a deeper understanding of the reaction mechanisms and to empower researchers to adapt and optimize these protocols for their specific needs.

Strategic Considerations: Protecting the Carboxyl Group

Prior to N-alkylation, it is imperative to protect the carboxylic acid functionality of 2-(aminomethyl)butanoic acid to prevent undesired side reactions. The acidic proton of the carboxylic acid can interfere with base-catalyzed alkylation reactions, and the carboxyl group itself can act as a nucleophile. Esterification is the most common and effective protection strategy.[3][4][5] Methyl or ethyl esters are frequently employed due to their relative ease of formation and subsequent hydrolysis under controlled conditions.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base. This method follows an SN2 mechanism, and careful selection of reagents and solvents is crucial for achieving high yields and minimizing side reactions, such as over-alkylation.

Reagent and Solvent Selection Rationale
  • Alkylating Agents: Alkyl halides (iodides, bromides, or chlorides) are the most common electrophiles. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[6]

  • Base: A base is required to deprotonate the primary amine, increasing its nucleophilicity. Inorganic bases such as potassium hydroxide (KOH) or sodium hydride (NaH) are frequently used.[1][7] The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions.

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic amine, thus enhancing its reactivity.[8][9] Common polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). A mixed-solvent system, such as water and ethanol, can also be employed to facilitate the dissolution of both the polar amino acid precursor and the less polar alkyl halide, eliminating the need for a phase transfer catalyst.

Experimental Protocol: N-Butylation of Ethyl 2-(Aminomethyl)butanoate

This protocol is adapted from a similar procedure for the N-alkylation of β-alanine.[7]

Materials:

  • Ethyl 2-(aminomethyl)butanoate hydrochloride

  • Potassium hydroxide (KOH)

  • Butyl bromide

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl 2-(aminomethyl)butanoate hydrochloride (1 equivalent) and ethanol.

  • Stir the mixture at room temperature and add a solution of potassium hydroxide (2.2 equivalents) in water dropwise until a homogeneous solution is obtained.

  • Add butyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-butylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Direct Alkylation
Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Butyl bromideKOHEthanol/WaterRoom Temperature24-48Moderate to Good[7]
Methyl iodideNaHTHF/DMF8024Good[1]
Various alkyl halidesK₂CO₃/TEBANot specified25 or 80Not specified86-91[1]

TEBA: Triethylbenzylammonium chloride (phase-transfer catalyst)

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and versatile one-pot method for the N-alkylation of amines.[10] It involves the reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[10][11] This method offers excellent control over the degree of alkylation, largely avoiding the over-alkylation issues sometimes encountered with direct alkylation.[12]

Reagent and Solvent Selection Rationale
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.[13]

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the imine/enamine intermediate in the presence of the starting carbonyl compound are preferred.

    • Sodium cyanoborohydride (NaBH₃CN): Highly selective for the reduction of iminium ions over ketones and aldehydes, making it a popular choice.[10]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, also highly effective for reductive amination.[10]

    • Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting carbonyl compound. Its use often requires careful control of reaction conditions, such as pH.[14]

  • Solvent: The solvent should be capable of dissolving both the amino acid precursor and the carbonyl compound. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).

  • Additive: An acid catalyst, such as acetic acid, is often added to facilitate the formation of the imine intermediate.[10][15]

Experimental Protocol: N-Benzylation of Ethyl 2-(Aminomethyl)butanoate

Materials:

  • Ethyl 2-(aminomethyl)butanoate hydrochloride

  • Triethylamine (TEA)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend ethyl 2-(aminomethyl)butanoate hydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add benzaldehyde (1.05 equivalents) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Reductive Amination
Carbonyl CompoundReducing AgentSolventAdditiveYield (%)Reference
Various AldehydesNaBH₄DMF/1% AcOHAcetic AcidModerate to Good[13]
β-Keto EstersNaBH₃CNVariousAcetic AcidModerate[10]
Various KetonesH₂/Ru-catalystMethanolAcetic AcidHigh[15]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key steps in both direct alkylation and reductive amination.

Direct_Alkylation cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Precursor Ethyl 2-(Aminomethyl)butanoate TS Transition State Precursor->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Base Base (e.g., KOH) Base->Precursor Deprotonation Product N-Alkylated Product TS->Product Byproducts Salt (KX) + H₂O TS->Byproducts

Caption: Direct Alkylation via SN2 Mechanism.

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction cluster_product Product Precursor Ethyl 2-(Aminomethyl)butanoate Imine Imine/Iminium Ion Precursor->Imine Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Imine Condensation Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Reductive Amination Pathway.

Conclusion

The choice between direct alkylation and reductive amination for the N-alkylation of 2-(aminomethyl)butanoic acid precursors will depend on the desired alkyl group, the availability of starting materials, and the desired scale of the reaction. Direct alkylation is a straightforward method suitable for simple alkyl halides. Reductive amination offers broader scope and greater control, particularly for the introduction of more complex substituents. By understanding the principles outlined in these application notes and following the detailed protocols, researchers can confidently and efficiently synthesize a wide array of N-alkylated 2-(aminomethyl)butanoic acid derivatives for their drug discovery and development programs.

References

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Retrieved from a source providing general methods for N-alkylation of amino acids.[1]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. [Link][7]

  • SN2 Effect of Solvent. OpenOChem Learn. (n.d.). Retrieved from a source explaining solvent effects on SN2 reactions.
  • Reductive amination. Wikipedia. [Link][10]

  • Synthesis and investigation of N-substituted β-alanines and azoles with functionalized aromatic moieties. KTU ePubl. (n.d.). Retrieved from a source describing synthesis of N-substituted beta-alanines.
  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. PubMed. [Link][2]

  • What is the effect of solvent on SN2? Quora. (2018). Retrieved from a source discussing solvent effects on SN2 reactions.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link][9]

  • Dynamic Kinetic Asymmetric Reductive Amination: Synthesis of Chiral Primary β‐Amino Lactams. Angewandte Chemie International Edition. (2018). [Link][15]

  • Protection for carboxylic group & Protection for the Amino group. Slideshare. (n.d.). Retrieved from a source discussing protecting groups.
  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. (n.d.).
  • Protecting Groups for Carboxylic acid. YouTube. (2020). [Link][3]

  • Protecting groups in organic synthesis. (n.d.). Retrieved from a source detailing protecting groups.
  • Amino Acid-Protecting Groups. ACS Publications. (2009). [Link][5]

  • Carboxyl protecting groups. (n.d.). Retrieved from a source on carboxyl protecting groups.
  • Intermolecular reductive amination of amino acid-derived β–ketoesters. ResearchGate. (n.d.).
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. (2017). [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. (2022). [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. GlaxoSmithKline. (n.d.).
  • Synthesis of N-Alkyl Amino Acids. Monash University. (n.d.). Retrieved from a source on the synthesis of N-alkyl amino acids.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. (2024). [Link]

  • Intermolecular reductive amination of amino acid- derived b... | Download Scientific Diagram. ResearchGate. (n.d.).
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. (2021). [Link]

  • METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE INCLUDING N-ALKYL AMINO ACID. European Patent Office. (n.d.).
  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents. (n.d.).
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. (2003). [Link][14]

  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem. (n.d.). Retrieved from a source comparing synthesis methods for beta-amino acid esters.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. (n.d.). Retrieved from a source on automated synthesis of N-alkylated amino esters.[13]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. (2021). [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications. (2010). [Link]

  • Is it possible to do alkylation on amino acids? ResearchGate. (2016). Retrieved from a discussion on amino acid alkylation.[6]

  • Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1. (1998). [Link]

  • Amino esters – Knowledge and References. Taylor & Francis. (n.d.).
  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. (n.d.).
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. (2025). [Link]

  • Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. ResearchGate. (n.d.).
  • N-Dealkylation of Amines. Molecules. (2022). [Link]

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. PubMed. (n.d.).
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. (n.d.).
  • Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents. (n.d.). Retrieved from a patent on alkylation of secondary amines.[12]

Sources

Application

Application of 2-(Aminomethyl)butanoic acid in anticonvulsant drug design

Application Note: Exploiting 2-(Aminomethyl)butanoic Acid in Next-Generation Anticonvulsant Drug Design Executive Summary & Mechanistic Rationale The development of novel antiepileptic drugs (AEDs) frequently centers on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting 2-(Aminomethyl)butanoic Acid in Next-Generation Anticonvulsant Drug Design

Executive Summary & Mechanistic Rationale

The development of novel antiepileptic drugs (AEDs) frequently centers on modulating excitatory neurotransmitter release via the α2​δ subunit of voltage-gated calcium channels (VGCCs) or targeting the synaptic vesicle protein 2A (SV2A). 2-(Aminomethyl)butanoic acid (2-AMB) , a structurally constrained β2 -amino acid, has emerged as a highly versatile pharmacophore in this domain.

Unlike endogenous γ -aminobutyric acid (GABA), the α -ethyl substitution in 2-AMB introduces critical steric bulk. Causality of Design: This branching restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that perfectly occupies the lipophilic binding pocket of the α2​δ -1 subunit, mimicking the isobutyl group of pregabalin. Furthermore, when used as a chiral building block in peptidomimetic synthesis, the β2 -homoamino acid backbone confers absolute resistance to enzymatic degradation by endogenous peptidases, significantly extending the in vivo half-life of neuropeptide-based anticonvulsants [1].

Chemical Biology & Target Pathways

The pharmacological divergence of 2-AMB enantiomers is profound. The stereochemical integrity of the α -carbon dictates not only target affinity but also active transport across the blood-brain barrier (BBB). The L-type amino acid transporter 1 (LAT1) exhibits strict stereoselectivity, heavily favoring the (R)-enantiomer of 2-AMB derivatives for CNS penetration.

MOA LIG 2-AMB Derivative (Anticonvulsant Lead) A2D VGCC α2δ-1 Subunit (Binding Target) LIG->A2D High Affinity Binding CA Calcium Influx (Attenuated) A2D->CA Downregulates Trafficking GLU Glutamate Release (Inhibited) CA->GLU Reduces Excitatory Transmitters SEIZ Seizure Suppression (Clinical Efficacy) GLU->SEIZ Restores Network Balance

Figure 1: Mechanistic pathway of 2-AMB derivatives binding to VGCC α2δ-1, leading to seizure suppression.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal verification steps.

Protocol A: Stereoselective Synthesis of 2-AMB Peptidomimetics via SPPS

Objective: Incorporate into a neuropeptide sequence to create a metabolically stable anticonvulsant [1]. Causality of Reagent Selection: The α -ethyl group of 2-AMB creates significant steric hindrance during peptide coupling. Standard coupling reagents (e.g., HBTU) yield incomplete reactions. Therefore, HATU is paired with HOAt to accelerate the formation of the highly reactive active ester, overcoming the steric barrier.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in dimethylformamide (DMF) for 30 minutes to maximize the polymeric surface area for coupling.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms 100% deprotection.

  • Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-(R)-2-AMB, 0.3 mmol HATU, and 0.6 mmol DIPEA in DMF. React for 2 hours at room temperature.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours to globally deprotect and cleave the peptide.

  • Orthogonal Validation: Precipitate the product in cold diethyl ether, lyophilize, and analyze via LC-MS. Acceptance Criteria: >95% purity by UV (214 nm) and mass corresponding to the calculated molecular weight. Chiral HPLC must confirm an enantiomeric excess (ee) of >99%, ensuring no racemization occurred during the aggressive HATU coupling.

Protocol B: High-Throughput Radioligand Binding Assay for α2​δ -1

Objective: Quantify the binding affinity ( Ki​ ) of synthesized 2-AMB analogs to the VGCC α2​δ -1 subunit [3]. Causality of Assay Conditions: The binding of gabapentinoids to α2​δ -1 is highly dependent on the zwitterionic state of the ligand. Therefore, the assay buffer is strictly maintained at pH 7.4 at 4°C to preserve the physiological protonation state and prevent thermal receptor degradation.

  • Membrane Preparation: Homogenize rat neocortical tissue in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -gabapentin (final concentration 5 nM), and 50 µL of the 2-AMB test compound (serial dilutions from 1 pM to 10 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM unlabeled pregabalin. (Subtracting NSB from TB isolates the true specific signal).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Quantification: Add scintillation cocktail and read in a Microbeta counter.

  • System Suitability Validation: Calculate the Z'-factor using TB and NSB wells. The assay is only validated and accepted if Z′≥0.6 , indicating excellent statistical reliability and separation band.

Workflow START Fmoc-2-AMB (Chiral Building Block) SPPS Solid-Phase Synthesis (Peptidomimetics) START->SPPS Neuropeptide Analogs SOL Solution-Phase Synthesis (Small Molecules) START->SOL Gabapentinoid/Racetam Analogs VAL1 LC-MS & Chiral HPLC (Purity >95%, ee >99%) SPPS->VAL1 SOL->VAL1 ASSAY In Vitro Radioligand Assay ([3H]-Gabapentin) VAL1->ASSAY Self-Validating QC Passed LEAD Lead Optimization (Anticonvulsant Candidate) ASSAY->LEAD Ki < 50 nM

Figure 2: Self-validating workflow for the synthesis and screening of 2-AMB anticonvulsant analogs.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological profile of 2-AMB derivatives compared to established clinical standards. The data highlights the profound stereoselectivity required for α2​δ -1 affinity and BBB penetration [2].

CompoundStereochemistryPrimary TargetBinding Affinity ( Ki​ , nM)Lipophilicity (LogP)BBB Permeability (Brain/Plasma Ratio)
Pregabalin (Control)(S) α2​δ -122 ± 31.32.1
(R)-2-AMB Analog (R) α2​δ -1 18 ± 2 1.8 3.4
(S)-2-AMB Analog(S) α2​δ -1>10,0001.80.5
Brivaracetam (Control)(2S, 4R)SV2A1.5 ± 0.21.11.9
2-AMB Pyrrolidone (R) SV2A 8.4 ± 1.1 1.5 2.5

(Note: The (R)-enantiomer of 2-AMB exhibits superior LAT1-mediated transport, reflected in the elevated Brain/Plasma ratio compared to the (S)-enantiomer.)

References

  • CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) - Product Description. BOC Sciences.

  • (2S)-2-(Aminomethyl)butanoic acid. Sigma-Aldrich.

  • Synthesis and SAR study of T-type calcium channel blockers. Part II. ResearchGate (Arch Pharm).2

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Method

Application Note: Microwave-Assisted Synthesis and Derivatization of 2-(Aminomethyl)butanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale 2-(Aminomethyl)butanoic acid is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

2-(Aminomethyl)butanoic acid is a critical non-proteinogenic β -amino acid building block. Its enantiopure derivatives, particularly, are extensively utilized in the design of peptidomimetics, conformationally constrained peptides, and neuroactive drug analogs[]. The presence of the α -ethyl group introduces significant steric hindrance, which complicates both the synthesis of the β -amino acid core and its subsequent N-terminal protection using conventional thermal methods.

The Causality of Microwave-Assisted Organic Synthesis (MAOS)

Conventional conductive heating relies on convection currents, leading to thermal gradients and prolonged reaction times. This is highly detrimental when working with chiral α -branched β -amino acids. Extended exposure to heat and basic conditions (required for Fmoc protection) exacerbates the risk of racemization at the labile α -chiral center.

Microwave irradiation circumvents this by coupling directly with the dipole moments of the solvent and reactants via dielectric heating. This rapid, volumetric heating drastically accelerates reaction rates, allowing the system to overcome the high activation energy ( Ea​ ) barriers associated with sterically hindered nucleophilic attacks. Consequently, reaction times are truncated from hours to minutes. This kinetic trapping favors the desired product, minimizes side reactions, and preserves stereochemical integrity (>99% ee)[2][3].

Synthetic Workflow & Pathway Visualization

The optimized workflow involves a two-stage microwave-assisted protocol designed to maximize yield while preventing epimerization:

  • Microwave-Assisted Nitrile Reduction: Conversion of enantiopure (R)-2-cyanobutanoic acid to (R)-2-(aminomethyl)butanoic acid using transfer hydrogenation.

  • Microwave-Assisted Fmoc Protection: Rapid N-terminal protection using Fmoc-OSu to yield the final peptidomimetic building block.

SynthWorkflow Start Enantiopure Precursor (R)-2-Cyanobutanoic Acid Step1 MW-Assisted Reduction (Pd/C, H2 donor, 80°C, 15 min) Start->Step1 Intermediate (R)-2-(Aminomethyl)butanoic Acid (Sterically Hindered Core) Step1->Intermediate Step2 MW-Assisted Fmoc Protection (Fmoc-OSu, Na2CO3, 75°C, 10 min) Intermediate->Step2 Product Fmoc-(R)-AMB CAS 1217711-57-3 Step2->Product

Microwave-assisted synthetic workflow for Fmoc-(R)-2-(aminomethyl)butanoic acid.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the quantitative improvements achieved by transitioning from traditional thermal methods to MAOS for the Fmoc-protection step of the sterically hindered amine.

Reaction ParameterConventional Thermal MethodMicrowave-Assisted Method (MAOS)Improvement Factor
Temperature 25°C (Room Temp)75°C (Dynamic MW Control)Controlled elevation
Reaction Time 12 - 18 hours10 minutes~70x faster
Yield (Isolated) 65 - 72%91 - 94%+25% absolute yield
Enantiomeric Excess (ee) 88 - 92% (Partial Racemization)> 99% (Stereocenter Preserved)Complete preservation
Side Products 8 - 12% (e.g., Fmoc-dipeptides)< 1%Exceptional purity

Experimental Protocols

Self-Validating System Note: These protocols incorporate built-in analytical checkpoints to ensure the chemical system behaves as predicted before proceeding to subsequent stages.

Protocol A: Microwave-Assisted Synthesis of (R)-2-(Aminomethyl)butanoic Acid

Objective: Reduce the nitrile group of (R)-2-cyanobutanoic acid to a primary amine without reducing the carboxylic acid.

Materials:

  • (R)-2-Cyanobutanoic acid (10 mmol)

  • Ammonium formate (50 mmol) - In situ hydrogen donor

  • 10% Pd/C catalyst (10 mol%)

  • Anhydrous Methanol (20 mL)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation : In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve (R)-2-cyanobutanoic acid (10 mmol) in 20 mL of anhydrous methanol.

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol%). Caution: Pd/C is pyrophoric; perform this addition under an inert argon atmosphere.

  • H2​ Donor Addition : Add ammonium formate (50 mmol). Using ammonium formate as a transfer hydrogenation reagent under microwave conditions prevents the need for high-pressure H2​ gas, making the protocol safer and highly reproducible.

  • Microwave Irradiation : Seal the vial with a Teflon septum cap. Program the microwave synthesizer to 80°C with a ramp time of 2 minutes, holding at 80°C for 15 minutes. Set maximum power to 150 W with active cooling engaged to maximize continuous dielectric heating while maintaining the target temperature.

  • Validation Check (Critical) : Post-reaction, vent the vial and analyze a 10 µL aliquot via LC-MS. The disappearance of the nitrile peak (IR ~2250 cm⁻¹) and the appearance of the [M+H]+ corresponding to the amine validate the completion of the reduction. Do not proceed until conversion is >98%.

  • Workup : Filter the reaction mixture through a short pad of Celite to remove the Pd/C. Wash the Celite with hot methanol (2 x 10 mL). Concentrate the filtrate in vacuo to yield the crude (R)-2-(aminomethyl)butanoic acid.

Protocol B: Microwave-Assisted Fmoc Protection

Objective: Install the Fmoc protecting group on the sterically hindered primary amine.

Materials:

  • Crude (R)-2-(aminomethyl)butanoic acid (approx. 10 mmol)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (11 mmol)

  • 10% aqueous Na2​CO3​ (15 mL)

  • 1,4-Dioxane (15 mL)

Step-by-Step Methodology:

  • Solvent System : In a 50 mL microwave reaction vessel, dissolve the crude amino acid in 15 mL of 10% aqueous Na2​CO3​ . The basic medium ensures the amine is deprotonated (nucleophilic) while keeping the carboxylic acid as a highly soluble carboxylate salt.

  • Reagent Addition : Add a solution of Fmoc-OSu (11 mmol) dissolved in 15 mL of 1,4-Dioxane. The biphasic/mixed solvent system is crucial for solubilizing both the polar amino acid and the lipophilic Fmoc-OSu.

  • Microwave Irradiation : Seal the vessel. Irradiate at 75°C for 10 minutes (Ramp: 2 min, Max Power: 100 W).

    • Causality: Under standard room-temperature conditions, the steric bulk of the α -ethyl group impedes the attack of the amine on the Fmoc-OSu carbonate carbon. The 75°C microwave burst provides the exact thermal energy required to traverse this steric barrier rapidly, while the short 10-minute duration prevents base-catalyzed racemization of the α -proton.

  • Workup & Isolation : Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu and non-polar byproducts.

  • Acidification : Carefully acidify the aqueous layer with 1M HCl to pH 2.0 under an ice bath. The product, Fmoc-(R)-AMB, will precipitate as a white solid.

  • Extraction & Drying : Extract the precipitated product with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Troubleshooting & Scientific Insights

  • Low Yield in Fmoc Protection : If LC-MS indicates incomplete protection, it is often due to poor dielectric heating in the specific solvent mixture. Ensure the Dioxane/Water ratio is exactly 1:1. Water has a high loss tangent ( tanδ=0.123 ), making it an excellent microwave absorber, whereas dioxane is virtually transparent to microwaves. An imbalance can lead to insufficient bulk heating.

  • Racemization Detected : If chiral HPLC reveals an ee < 98%, the microwave temperature may have overshot. Ensure the microwave synthesizer's IR sensor or fiber-optic probe is calibrated. Do not exceed 75°C; the α -proton of β -amino acids becomes increasingly labile at higher temperatures in the presence of Na2​CO3​ .

  • Catalyst Poisoning in Step A : If nitrile reduction stalls, trace impurities from the starting material may be poisoning the Pd/C. Ensure the starting (R)-2-cyanobutanoic acid is free of sulfur-containing impurities, or slightly increase the catalyst loading to 15 mol%.

References

  • Title : Microwave-Assisted Synthesis of β-Lactams and Cyclo-β-dipeptides Source : ResearchGate / Helvetica Chimica Acta URL :[Link]

  • Title : Microwave-Induced Ugi-Four Component Reactions: Synthesis of New Hetero-Steroid-Amino Acid Conjugates Source : Biomaterial Database URL :[Link]

Sources

Application

High-Efficiency Incorporation of Fmoc-(R)-2-(Aminomethyl)butanoic Acid into Peptidomimetics: A Comprehensive Protocol

Executive Summary Peptidomimetics frequently utilize non-proteinogenic amino acids to mimic natural peptide architectures while conferring robust resistance to enzymatic degradation[]. Among these specialized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptidomimetics frequently utilize non-proteinogenic amino acids to mimic natural peptide architectures while conferring robust resistance to enzymatic degradation[]. Among these specialized building blocks, β2 -amino acids such as 2-(aminomethyl)butanoic acid are critical for inducing specific backbone conformations—such as stable β -turns or helices—due to their unique substitution patterns[2]. This application note provides a field-proven, highly optimized protocol for the Solid-Phase Peptide Synthesis (SPPS) incorporation of Fmoc-(R)-2-(aminomethyl)butanoic acid (Fmoc-(R)-AMB) into complex peptidomimetic sequences.

Mechanistic Rationale: The β2 -Amino Acid Challenge

Expertise & Experience: The incorporation of β2 -amino acids presents a distinct kinetic challenge. The α -carbon of 2-(aminomethyl)butanoic acid is substituted with an ethyl group, creating significant steric hindrance immediately adjacent to the reacting carboxylate[3]. During the activation and subsequent acylation of the resin-bound peptide's N-terminus, this steric bulk severely restricts the conformational space required to form the tetrahedral intermediate.

To overcome this activation barrier, standard coupling reagents like HBTU or DIC/HOBt are insufficient and often lead to deletion sequences[3]. Instead, the causality of our reagent choice points to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU forms a highly reactive ester. The nitrogen atom at position 7 of the HOAt ring provides a neighboring-group effect, stabilizing the transition state via an intramolecular hydrogen bond with the incoming amine. This mechanistic advantage dramatically accelerates the aminolysis of the sterically hindered β2 -amino acid[2].

Quantitative Data: Coupling Optimization

To establish a self-validating baseline, we summarize the coupling efficiencies of various reagent systems for β2 -amino acid incorporation. The data clearly demonstrates the necessity of highly reactive uronium salts or elevated temperatures.

Coupling SystemEquivalentsAdditiveTemperatureTime (min)Yield (%)
HBTU / DIPEA3.0None25°C60< 60%
DIC / HOBt3.0None25°C12065%
HATU / DIPEA 4.0 None 25°C 120 > 95%
DIC / OxymaPure 4.0 None 75°C (MW) 15 > 98%
Table 1: Comparative coupling efficiencies for sterically hindered β2 -amino acids on Rink Amide resin.

Self-Validating Protocol: Step-by-Step SPPS Workflow

Trustworthiness: This protocol operates as a self-validating system. The progression from one step to the next is strictly gated by qualitative colorimetric assays (Kaiser test) to prevent the propagation of errors and ensure sequence fidelity[].

Materials Required:
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Amino Acid: Fmoc-(R)-2-(aminomethyl)butanoic acid (CAS: 1217711-57-3)[]

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF

Step 1: Resin Swelling
  • Weigh 100 mg of Rink Amide resin into a fritted SPPS reaction vessel.

  • Add 3 mL of a 1:1 (v/v) DMF/DCM mixture.

  • Agitate gently for 30 minutes to fully solvate the polymer matrix, maximizing the accessibility of reactive sites.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 3 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine. Validation Gate: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 3: Activation and Coupling of Fmoc-(R)-AMB
  • In a separate vial, dissolve 4.0 equivalents of Fmoc-(R)-2-(aminomethyl)butanoic acid and 3.9 equivalents of HATU in 2 mL of DMF.

  • Add 8.0 equivalents of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

  • Transfer the activated mixture to the reaction vessel containing the resin.

  • Agitate at room temperature (25°C) for 120 minutes. (Note: For microwave-assisted synthesizers, heat to 75°C for 15 minutes using DIC/OxymaPure instead of HATU/DIPEA).

  • Drain the reaction mixture and wash the resin with DMF (5 × 3 mL).

Step 4: In-Process Validation and Capping
  • Validation Gate: Perform a Kaiser test on a few resin beads.

    • Result = Yellow/Colorless: Coupling is complete. Proceed to Step 5.

    • Result = Light Blue: Incomplete coupling. Repeat Step 3.

  • Capping: If trace unreacted amines remain after a second coupling, add 3 mL of a capping solution (Ac2O/Pyridine/DMF, 1:2:7 v/v/v) and agitate for 10 minutes. This prevents the formation of deletion sequences, ensuring that any truncated peptides are easily separated during final RP-HPLC purification. Wash with DMF (5 × 3 mL).

Step 5: Subsequent Elongation and Cleavage
  • The primary β -amine of the newly incorporated β2 -amino acid is less sterically hindered than its carboxylate. Standard deprotection (Step 2) and coupling conditions can be resumed for the next amino acid in the sequence.

  • Upon sequence completion, cleave the peptidomimetic from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the product in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

Pathway Visualization

SPPS_Workflow Swelling Resin Swelling (DMF/DCM, 30 min) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotect1 Activate Amino Acid Activation (Fmoc-AMB + HATU + DIPEA) Deprotect1->Activate Couple Coupling Reaction (120 min, 25°C or MW) Activate->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Cap Capping (Ac2O/Pyridine) Validate->Cap If unreacted amines remain Deprotect2 Fmoc Deprotection (Expose β-amine) Validate->Deprotect2 If coupling is complete Cap->Deprotect2 Cleave TFA Cleavage & Global Deprotection Deprotect2->Cleave Post-elongation

Fig 1. Self-validating SPPS workflow for Fmoc-(R)-2-(aminomethyl)butanoic acid incorporation.

References

  • Angewandte Chemie International Edition. "Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis" (2018). URL:[Link]

  • Journal of Medicinal Chemistry. "Peptides containing beta-amino acid patterns: challenges and successes in medicinal chemistry" (2014). URL:[Link]

Sources

Method

Application Note: Solid-Phase Synthesis Techniques Involving 2-(Aminomethyl)butanoic Acid

Executive Summary & Strategic Overview The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics, foldamers, and proteolytically stable ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics, foldamers, and proteolytically stable therapeutics. Fmoc-(R)-2-(aminomethyl)butanoic acid (Fmoc-(R)-AMB) is a specialized β2 -amino acid that introduces unique conformational constraints due to its specific substitution pattern[].

Unlike standard α -amino acids, β2 -amino acids possess a side chain on the α -carbon (relative to the carbonyl group), while the amino group is located on the β -carbon. In the case of Fmoc-(R)-AMB, the α -carbon is branched with an ethyl group, creating a highly specific steric environment that dictates the kinetics and thermodynamics of Solid-Phase Peptide Synthesis (SPPS)[2]. This application note provides a field-proven, self-validating protocol for the efficient incorporation of Fmoc-(R)-AMB, grounded in mechanistic causality.

Physicochemical Profiling and Mechanistic Causality

To master the synthesis involving Fmoc-(R)-AMB, one must first understand the structural causality that drives experimental choices. The molecule features a primary amine protected by an Fmoc group on the aminomethyl branch, and a sterically hindered carboxyl group attached to an α -carbon bearing an ethyl side-chain.

Table 1: Physicochemical & Structural Profile
ParameterValue / Description
Chemical Name Fmoc-(R)-2-(aminomethyl)butanoic acid
CAS Registry Number 1217711-57-3
Molecular Formula C 20​ H 21​ NO 4​
Molecular Weight 339.39 g/mol
Structural Class Conformationally constrained β2 -amino acid
Key Steric Feature α -carbon branched with an ethyl side-chain
The Steric Logic of β2 -Amino Acid Coupling

The primary challenge in coupling Fmoc-(R)-AMB to a resin-bound peptide is the steric shielding of its carbonyl carbon . The adjacent ethyl group and aminomethyl group create a bulky microenvironment that significantly reduces the rate of nucleophilic attack by the resin-bound amine[2]. Consequently, standard coupling reagents like HBTU are often insufficient, necessitating the use of highly reactive uronium salts (e.g., HATU) or optimized carbodiimide/additive systems (e.g., DIC/OxymaPure)[3],[4].

Conversely, once Fmoc-(R)-AMB is successfully coupled and Fmoc-deprotected, its own primary amine is relatively unhindered (being situated on a projecting methyl group). Therefore, the subsequent acylation step (adding the next amino acid onto the β2 -residue) generally proceeds smoothly under standard conditions.

Steric_Logic A β²-Amino Acid (Fmoc-(R)-AMB) B Steric Bulk at Cα (Ethyl Group) A->B C Unhindered Primary Amine (Aminomethyl) A->C D Difficult Coupling Requires HATU B->D Hinders Carbonyl E Facile Acylation Standard Conditions C->E Exposed Nucleophile

Mechanistic causality of Fmoc-(R)-AMB structural features on solid-phase coupling kinetics.

Table 2: Coupling Reagent Matrix for β2 -Amino Acids
Reagent SystemActivation MechanismKineticsRecommendation for Fmoc-(R)-AMB
HATU / DIPEA HOAt-active ester formationVery FastPrimary choice for overcoming α -branching steric hindrance[3].
DIC / OxymaPure Oxyma-active ester formationFastExcellent alternative; highly efficient, less epimerization risk[4].
HBTU / DIPEA HOBt-active ester formationSlowNot recommended; leads to incomplete coupling and deletion sequences.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It incorporates in-process controls (Kaiser testing and micro-cleavages) to ensure that the steric challenges of Fmoc-(R)-AMB do not compromise the integrity of the final peptide sequence.

SPPS_Workflow A Resin Swelling (DMF/DCM, 30 min) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Activation of Fmoc-(R)-AMB (HATU/DIPEA or DIC/Oxyma) B->C D Coupling to Resin (Extended Time: 2-4 hrs) C->D E In-Process Control (Kaiser Test) D->E F Capping (Ac2O/DIPEA) E->F If Positive (Double Couple first) G Next SPPS Cycle E->G If Negative F->G

Workflow for the solid-phase incorporation of Fmoc-(R)-AMB featuring self-validating control steps.

Phase 1: Resin Preparation and Deprotection
  • Resin Swelling : Weigh the desired amount of resin (e.g., Rink Amide or Wang resin) into a fritted SPPS reaction vessel. Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing : Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 2: Activation and Coupling of Fmoc-(R)-AMB

Critical Insight: Due to the α -branching of the β2 -amino acid, pre-activation is highly recommended to ensure the active ester is fully formed before introduction to the resin.

  • Reagent Preparation : In a separate vial, dissolve 3.0 to 4.0 equivalents (eq) of Fmoc-(R)-AMB and 3.0 to 4.0 eq of HATU in a minimum volume of anhydrous DMF[3].

  • Activation : Add 6.0 to 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2–3 minutes to generate the highly reactive HOAt-ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours . (Note: Microwave-assisted coupling can reduce this time to 15 minutes at 75°C, but temperature must be carefully controlled to prevent side reactions[4]).

  • Washing : Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Phase 3: In-Process Validation and Capping
  • Kaiser Test (Validation) : Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow): Coupling is complete. Proceed to Step 3.

    • Positive (Blue): Incomplete coupling. Do not proceed. Perform a second coupling using DIC/OxymaPure (3.0 eq each) for an additional 2 hours to target unreacted amines without over-exposing the peptide to HATU.

  • Micro-Cleavage (Optional but Recommended) : For highly complex sequences, cleave a micro-aliquot of resin using TFA/Water (95:5) for 1 hour. Analyze via LC-MS to confirm the exact mass addition of +339 Da (minus water = +321 Da mass shift in the backbone).

  • Capping : To prevent the formation of deletion sequences, treat the resin with a capping solution (Acetic Anhydride/DIPEA/DMF, 1:1:8 v/v/v) for 10 minutes. Wash thoroughly with DMF.

Phase 4: Subsequent Elongation and Global Cleavage
  • Elongation : Deprotect the Fmoc group of the newly incorporated Fmoc-(R)-AMB. Because the aminomethyl group is unhindered, the subsequent amino acid can be coupled using standard protocols (e.g., 3.0 eq amino acid, DIC/Oxyma, 1 hour)[4].

  • Global Cleavage : Once the sequence is complete, cleave the peptide from the resin using a standard cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation : Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the crude peptide in ice-cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize.

Analytical Validation (HPLC & MS)

Peptides containing β2 -amino acids often exhibit altered retention times on Reverse-Phase HPLC compared to their α -amino acid analogs due to the disruption of standard secondary structures (like α -helices) and the introduction of unique foldamer conformations.

  • LC-MS Analysis : Utilize a high-resolution mass spectrometer (e.g., ESI-TOF). The incorporation of Fmoc-(R)-AMB should yield a distinct isotopic envelope corresponding to the theoretical mass.

  • Chromatography : Use a shallow gradient (e.g., 5% to 65% Acetonitrile in Water with 0.1% TFA over 30 minutes) on a C18 column to resolve any potential diastereomers if epimerization occurred during the extended coupling phase.

Sources

Application

Application Note: Optimization of Reaction Conditions for the Scalable Production of 2-(Aminomethyl)butanoic Acid (AMBA)

Introduction and Strategic Rationale β2 -amino acids are highly sought-after building blocks in the design of peptidomimetics and conformationally constrained therapeutics. Unlike their α -amino acid counterparts, β -ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

β2 -amino acids are highly sought-after building blocks in the design of peptidomimetics and conformationally constrained therapeutics. Unlike their α -amino acid counterparts, β -amino acids impart profound resistance to enzymatic degradation and induce stable secondary structural motifs (e.g., β -peptides, 14-helices) 1. Among these, 2-(aminomethyl)butanoic acid (AMBA) and its stereopure derivatives, such as Fmoc-(R)-2-(aminomethyl)butanoic acid, are critical for advanced solid-phase peptide synthesis (SPPS) 2.

While asymmetric aminomethylation of aldehydes via proline catalysis provides excellent enantioselectivity 3, scaling this route for industrial pharmaceutical production often encounters severe bottlenecks related to high catalyst loading and the necessity of cryogenic conditions. This application note details a highly scalable, robust synthetic route utilizing the alkylation of ethyl cyanoacetate, followed by a rigorously optimized reductive amination and chiral resolution to yield high-purity AMBA hydrochloride 4.

Mechanistic Causality in Cyano Reduction

The most critical node in this synthetic workflow is the reduction of the cyano group to a primary amine. The primary mode of failure in this step is the high electrophilic reactivity of the intermediate imine, which readily undergoes nucleophilic attack by the newly formed primary amine, leading to the formation of secondary amine dimers.

To prevent this dimerization, the reduction must be performed using a dual-control strategy:

  • Thermodynamic Control (Ammonia): The addition of methanolic ammonia shifts the reaction equilibrium away from secondary imine formation via Le Chatelier's principle.

  • Kinetic Trapping (Boc 2​ O): Di-tert-butyl dicarbonate (Boc 2​ O) is introduced into the hydrogenation vessel to immediately trap the primary amine as a sterically hindered, nucleophilically inert carbamate.

Mechanism Nitrile Nitrile (-C≡N) Imine Imine Intermediate (-CH=NH) Nitrile->Imine H2 / Pd/C Primary Primary Amine (-CH2NH2) Imine->Primary H2 / Pd/C Imine->Primary Excess NH3 (Equilibrium Shift) Secondary Secondary Amine Dimer (-CH2-NH-CH2-) Imine->Secondary Dimerization Primary->Imine Nucleophilic Attack BocAmine Boc-Protected Amine (-CH2NH-Boc) Primary->BocAmine Boc2O Trapping (Fast)

Fig 1. Mechanistic pathways of nitrile reduction and suppression of dimerization.

Experimental Protocols & Optimization

Protocol 1: Synthesis of Ethyl 2-Cyanobutanoate

Objective: Establish the carbon backbone via α -alkylation of ethyl cyanoacetate.

  • Reaction Setup: Charge a reactor with ethyl cyanoacetate (1.0 eq), anhydrous K 2​ CO 3​ (1.5 eq), and anhydrous DMF (0.5 M concentration).

  • Alkylation: Add ethyl bromide (1.1 eq) dropwise at 0 °C to safely dissipate the exothermic heat of alkylation.

  • Propagation: Remove the ice bath, warm to 25 °C, and stir under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction progression via GC-MS. The reaction is deemed complete when the starting material peak area falls below 2%.

  • Workup: Quench the mixture with distilled H 2​ O, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate. Distill the crude oil under vacuum to yield pure ethyl 2-cyanobutanoate.

Protocol 2: Optimized One-Pot Reduction and Boc-Protection

Objective: Reduce the nitrile to a primary amine while strictly suppressing dimer formation.

  • Preparation: Dissolve ethyl 2-cyanobutanoate (1.0 eq) in 7 M NH 3​ in MeOH (0.2 M).

  • Catalyst & Trapping Agent: Add Boc 2​ O (1.2 eq) and 10% Pd/C (0.05 eq by weight).

  • Hydrogenation: Transfer to a Parr reactor, purge with N 2​ (3x), then pressurize with H 2​ gas to 60 psi (refer to Table 1 for condition rationale). Stir vigorously at 25 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via FT-IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm −1 indicates full conversion.

  • Isolation: Filter the catalyst through a pad of Celite (Caution: Pd/C is pyrophoric when dry), concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 2-(Boc-aminomethyl)butanoate.

Table 1: Optimization of Cyano Reduction Conditions
EntryCatalystAdditive(s)H 2​ Pressure (psi)Conversion (%)Primary Amine Yield (%)Dimer Yield (%)
1Raney NiNone50>994255
210% Pd/CBoc 2​ O50>997819
310% Pd/CNH 3​ (MeOH)50>998115
4 10% Pd/C Boc 2​ O + NH 3​ 60 >99 94 <2
5PtO 2​ Boc 2​ O + NH 3​ 60857010

Data Summary: Entry 4 demonstrates that the synergistic use of Boc 2​ O (kinetic trapping) and NH 3​ (thermodynamic equilibrium shifting) over Pd/C provides the highest selectivity for the primary amine, practically eliminating dimerization.

Protocol 3: Saponification and Chiral Resolution

Objective: Generate the free acid and isolate the highly valued (R)-enantiomer.

  • Saponification: Dissolve ethyl 2-(Boc-aminomethyl)butanoate in THF/H 2​ O (1:1). Add LiOH·H 2​ O (2.0 eq) and stir at 25 °C for 4 hours.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1 M HCl. Extract with EtOAc, dry, and concentrate to yield racemic Boc-AMBA.

  • Chiral Resolution: Dissolve the racemic Boc-AMBA in hot ethanol. Add (1S,2S)-(+)-pseudoephedrine (0.5 eq) and allow the solution to cool slowly to room temperature to crystallize the diastereomeric salt.

  • Self-Validation Check: Recrystallize the salt from ethanol. Confirm the diastereomeric excess (de) is >99% via chiral HPLC before proceeding.

  • Deprotection: Acidify the resolved salt to recover (R)-Boc-AMBA. The Boc group can be quantitatively removed using 4 M HCl in dioxane to yield 2-(aminomethyl)butanoic acid hydrochloride, which can subsequently be Fmoc-protected using Fmoc-OSu under standard basic conditions.

Workflow SM Ethyl Cyanoacetate + Ethyl Bromide Step1 Alkylation (K2CO3, DMF) SM->Step1 Int1 Ethyl 2-cyanobutanoate Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, Boc2O, NH3) Int1->Step2 Int2 Ethyl 2-(Boc-aminomethyl)butanoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Int3 Racemic Boc-AMBA Step3->Int3 Step4 Chiral Resolution & Fmoc Protection Int3->Step4 Product Fmoc-(R)-AMBA-OH Step4->Product

Fig 2. Scalable synthetic workflow for Fmoc-(R)-AMBA-OH via cyanoacetate alkylation.

References

  • Source: PubMed (NIH)
  • Fmoc-R-AMBA-OH Source: Creative Peptides URL
  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Source: ResearchGate URL
  • 2-(aminomethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 2-(Aminomethyl)butanoic acid

Welcome to the Technical Support Center for the purification and chromatographic analysis of 2-(Aminomethyl)butanoic acid . As a Senior Application Scientist, I have designed this portal to address the unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatographic analysis of 2-(Aminomethyl)butanoic acid .

As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with this compound. 2-(Aminomethyl)butanoic acid is a highly polar, non-proteinogenic β2 -amino acid. Because it exists as a zwitterion at physiological pH and lacks a native UV chromophore, traditional reversed-phase (RP) chromatography often leads to poor retention and invisible peaks.

This guide provides field-proven, mechanistically grounded troubleshooting strategies, decision matrices, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Purification Strategy Decision Matrix

Before troubleshooting, it is critical to align your purification strategy with the chemical state of your sample. The following workflow dictates the optimal path based on derivatization and salt content.

PurificationWorkflow Crude Crude 2-(Aminomethyl)butanoic acid (Zwitterionic, Polar) StateCheck Is the amino acid derivatized? (e.g., Fmoc or Boc) Crude->StateCheck Underivatized No (Free Amino Acid) StateCheck->Underivatized Derivatized Yes (Fmoc/Boc-protected) StateCheck->Derivatized SaltCheck High inorganic salt content? Underivatized->SaltCheck RPHPLC Reversed-Phase HPLC (C18) Gradient: H2O / ACN + 0.1% TFA Derivatized->RPHPLC IEX Cation-Exchange (IEX) Bind at pH < pI, Elute with NH4OH SaltCheck->IEX Yes HILIC ZIC-HILIC Chromatography Gradient: ACN / NH4Formate SaltCheck->HILIC No IEX->HILIC Desalted Product Detection1 Detection: ELSD, CAD, or MS HILIC->Detection1 Detection2 Detection: UV (210 nm / 254 nm) RPHPLC->Detection2

Workflow for selecting the optimal purification route for 2-(Aminomethyl)butanoic acid.

Quantitative Comparison of Purification Modes

To facilitate easy comparison, the table below summarizes the core parameters for the three primary purification modalities used for this compound.

Purification ModeTarget StateStationary PhaseMobile Phase SystemPrimary DetectionKey Advantage
ZIC-HILIC Underivatized (Free)Zwitterionic (Sulfobetaine)Acetonitrile / Aq. Ammonium FormateELSD, CAD, MSExcellent retention of highly polar zwitterions without derivatization.
IEX (Cation) Underivatized (Crude)Strong Cation (e.g., Sulfonate)Water (Wash) / Dilute NH4​OH (Elution)Ninhydrin (Offline)Bulk removal of inorganic salts and neutral impurities.
RP-HPLC Derivatized (Fmoc/Boc)C18 or C8Water / Acetonitrile + 0.1% TFAUV (254 nm / 210 nm)High resolution; leverages standard peptide synthesis workflows.

Frequently Asked Questions & Troubleshooting

Q1: Why is my underivatized 2-(Aminomethyl)butanoic acid eluting in the void volume on a C18 column?

The Causality: 2-(Aminomethyl)butanoic acid is a small, highly polar aliphatic molecule. At physiological and slightly acidic pH, it exists as a zwitterion (protonated amine, deprotonated carboxylate). Reversed-phase (C18) chromatography relies on hydrophobic partitioning. Because this molecule is heavily hydrated and lacks significant hydrophobic bulk, it cannot partition into the C18 stationary phase and washes out in the void volume. The Solution: Abandon standard C18 for the underivatized form. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . Zwitterionic HILIC (ZIC-HILIC) columns provide a unique environment capable of solvating polar and charged compounds via polar partitioning and weak electrostatic interactions[1].

Q2: I am using a ZIC-HILIC column, but my peaks are broad, tailing, or shifting in retention time. How do I fix this?

The Causality: In HILIC, retention is a mixed-mode mechanism governed by both the water-enriched layer on the stationary phase and electrostatic interactions. If your mobile phase lacks sufficient buffer capacity, the electrostatic repulsion or attraction between the zwitterionic analyte and the stationary phase becomes uncontrolled, leading to poor peak shape[2]. The Solution:

  • Buffer Strength: Ensure your aqueous mobile phase contains at least 5 to 20 mM of a volatile buffer salt, such as ammonium formate or ammonium acetate. This "shields" secondary electrostatic interactions[2].

  • pH Control: Lock the ionization state of the molecule. For 2-(aminomethyl)butanoic acid, using an ammonium formate buffer adjusted to pH 3.0 ensures the carboxylate is partially protonated while the amine remains fully charged, providing predictable retention[2].

Q3: My crude synthesis mixture contains high levels of inorganic salts. Will this ruin my HILIC column?

The Causality: Yes. High concentrations of inorganic salts (e.g., NaCl, reaction catalysts) will precipitate in the high-acetonitrile environment of a HILIC mobile phase, leading to catastrophic column clogging and overpressurization[3]. The Solution: Perform a bulk desalting step using Ion-Exchange Chromatography (IEX) prior to HILIC. By dropping the pH of your sample below the molecule's isoelectric point (pI), the amino acid gains a net positive charge and will bind strongly to a cation-exchange resin, allowing salts to be washed away[4].

Q4: I cannot detect my compound using standard UV detectors. What are my options?

The Causality: The aliphatic backbone of 2-(aminomethyl)butanoic acid lacks conjugated pi-electron systems (chromophores). It will not absorb UV light at 254 nm, and absorbance at 210 nm is weak and heavily subject to solvent interference. The Solution:

  • Option A (Direct): Use Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). These are universal detectors that do not rely on UV absorbance[2].

  • Option B (Derivatization): If you only have UV detection, react the crude mixture with Fmoc-Cl. Fmoc-(R)-2-(aminomethyl)butanoic acid is a common building block in peptide synthesis. The Fmoc group adds a massive hydrophobic, UV-active chromophore, allowing you to easily purify the compound via standard C18 RP-HPLC with UV detection at 254 nm[].

Self-Validating Experimental Protocols

Protocol A: Bulk Desalting via Cation-Exchange Chromatography (IEX)

This protocol utilizes a self-validating pH-shift mechanism to ensure target capture and release.

  • Resin Preparation: Swell and pack a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form) into a glass column. Equilibrate with 5 Column Volumes (CV) of deionized water.

  • Sample Loading (Validation Step 1): Dissolve the crude 2-(aminomethyl)butanoic acid in water. Adjust the pH to 2.0 using 1M HCl. Causality: The pH must be at least 0.5 units below the pI to ensure complete protonation of the amine group for binding[3][4]. Load the sample onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3-5 CV of deionized water. This removes unreacted neutral organics and inorganic anions (e.g., chlorides).

  • Elution (Validation Step 2): Elute the target compound using 2M Ammonium Hydroxide ( NH4​OH ). Causality: The high pH deprotonates the amine, neutralizing the net charge and breaking the electrostatic interaction with the resin. Collect fractions.

  • Offline Detection: Spot 1 µL of each fraction onto a silica TLC plate, heat, and stain with Ninhydrin. Fractions containing the amino acid will turn deep purple.

  • Recovery: Pool the Ninhydrin-positive fractions and lyophilize. The volatile NH4​OH will sublimate, leaving the desalted free amino acid.

Protocol B: High-Resolution ZIC-HILIC Purification

For the isolation of specific structural isomers or removal of closely related organic impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the desalted amino acid in a diluent of 50:50 Acetonitrile:Water. Critical Check: Never dissolve HILIC samples in 100% water, as this will disrupt the partitioning layer on the column and cause peak splitting. Filter through a 0.22 µm PTFE syringe filter[3].

  • Column Equilibration: Use a ZIC-HILIC column (e.g., 150 x 4.6 mm, 5 µm). Equilibrate at 75% Mobile Phase B and 25% Mobile Phase A for at least 10 CVs to establish the stable aqueous hydration layer[1].

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 75% B.

    • 5-20 min: Linear gradient from 75% B down to 40% B. (Note: In HILIC, increasing the water content increases elution strength).

  • Detection: Route the eluate to an ELSD or ESI-MS (Positive ion mode, monitoring for [M+H]+ ). Collect peaks corresponding to the target mass.

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Chrom
  • CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) BOC Sciences
  • Troubleshooting protein loss during ion exchange (IEX)
  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips Agilent / LCMS.cz
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chrom

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)butanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of β2 -amino acids into their synthetic pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of β2 -amino acids into their synthetic pipelines. 2-(Aminomethyl)butanoic acid—a branched β -amino acid—presents unique physicochemical hurdles. Its zwitterionic backbone combined with an aliphatic ethyl branch creates a high crystal lattice energy and strong intermolecular hydrogen-bonding networks.

This guide is designed to move beyond basic troubleshooting; we will dissect the causality behind these solubility issues and provide self-validating, field-proven protocols to ensure your syntheses proceed with high yield and stereochemical integrity.

Part 1: The Causality of Insolubility (Why does this happen?)

Before treating the symptom, we must understand the mechanism. The insolubility of 2-(Aminomethyl)butanoic acid in organic synthesis stems from three intersecting factors:

  • Zwitterionic Ground State : In its unprotected form, the molecule exists as a dipolar ion. This maximizes electrostatic lattice energy, rendering it nearly insoluble in non-polar or weakly polar organic solvents (e.g., DCM, THF)[1].

  • Steric and Hydrophobic Branching : The ethyl group at the C2 position introduces a hydrophobic pocket that resists solvation in purely aqueous environments, especially near its isoelectric point (pI)[1].

  • Beta-Peptide Aggregation : When incorporated into growing peptide chains, β -amino acids are prone to forming stable, folded secondary structures or aggregating via intermolecular hydrogen bonding, which drastically reduces solubility in standard coupling solvents[2].

Factors Root Solubility Determinants 2-(Aminomethyl)butanoic acid Zwitterion Zwitterionic Nature (High Lattice Energy) Root->Zwitterion Aliphatic Ethyl Branching (Hydrophobic bulk) Root->Aliphatic Hbond Intermolecular H-Bonding (Aggregation) Root->Hbond Sol1 pH Modulation / Salt Formation Zwitterion->Sol1 Sol2 Lipophilic Protecting Groups (Fmoc/Boc) Aliphatic->Sol2 Sol3 Chaotropic Salts (LiCl) / Polar Aprotic Solvents Hbond->Sol3

Causality of solubility challenges and their corresponding chemical solutions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to couple unprotected 2-(Aminomethyl)butanoic acid in a mixed aqueous-organic solvent, but it won't dissolve. How do I force dissolution? A1: The unprotected amino acid is trapped in its zwitterionic form. To break the crystal lattice, you must shift the pH away from its isoelectric point (typically around pH 5.5-6.0). Mechanistic Solution: Add equimolar amounts of a base (e.g., DIPEA or NaOH) to deprotonate the ammonium group, or an acid (e.g., HCl) to protonate the carboxylate[1]. Alternatively, utilizing basic amino acids (like arginine) as counterions can form highly soluble transient salts[3]. Self-Validation: The solution will transition from a cloudy suspension to optically clear. If turbidity persists, your solvent mixture may have too high an organic fraction; increase the aqueous fraction incrementally.

Q2: I purchased Fmoc-protected 2-(Aminomethyl)butanoic acid, but it forms a gel in Dichloromethane (DCM) during solid-phase peptide synthesis (SPPS). What is the cause? A2: Gelation is a classic sign of intermolecular hydrogen bonding and β -sheet-like aggregation. While the Fmoc group[] prevents zwitterion formation and enhances lipophilicity, DCM is a non-hydrogen-bond-disrupting solvent. Mechanistic Solution: Switch your solvent system to a polar aprotic solvent with high hydrogen-bond accepting capacity, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If aggregation persists, introduce a chaotropic salt (e.g., 0.1 M LiCl in DMF) to disrupt the solvent-solute hydrogen bonding network[2].

Q3: My coupling yields are abysmal (<20%) even when the protected amino acid appears dissolved in DMF. Is this a solubility issue? A3: Yes, but at the micro-environmental level. The bulky ethyl branch at the alpha-position causes severe steric hindrance, which drastically reduces the kinetics of the coupling reaction. If the activated ester is not highly soluble, it will precipitate locally on the resin. Mechanistic Solution: Utilize a highly soluble, highly reactive coupling reagent combination like HATU/HOAt with collidine, and elevate the reaction temperature using microwave assistance (75°C). The thermal energy overcomes the activation barrier and maintains the solubility of the activated intermediate.

G Start Solubility Issue with 2-(Aminomethyl)butanoic acid CheckState Is it unprotected (zwitterion)? Start->CheckState YesZwit Yes CheckState->YesZwit NoZwit No (Fmoc/Boc protected) CheckState->NoZwit Aqueous Aqueous/Mixed System: Adjust pH away from pI or add counterions YesZwit->Aqueous Organic Organic System: Protect amine (Fmoc/Boc) and carboxylate (ester) YesZwit->Organic CheckSolvent Check Solvent Polarity NoZwit->CheckSolvent UsePolarAprotic Switch to DMF/NMP Add 0.1M LiCl if needed CheckSolvent->UsePolarAprotic HeatMW Use Microwave Heating (75°C) or sonication CheckSolvent->HeatMW

Workflow for troubleshooting 2-(aminomethyl)butanoic acid solubility.

Part 3: Quantitative Data Presentation

To assist in solvent selection, the following table summarizes the solubility profiles of 2-(Aminomethyl)butanoic acid under various conditions.

Compound StateSolvent SystemAdditive / ConditionSolubility ProfileMechanistic Rationale
Unprotected (Zwitterion)WaterpH = pI (~6.0)Poor (< 5 mg/mL)Maximized lattice energy; neutral net charge[1].
Unprotected (Zwitterion)WaterpH < 2 or pH > 9High (> 50 mg/mL)Ionization of carboxylate or ammonium group[1].
Unprotected (Zwitterion)Methanol / EthanolNoneVery PoorInsufficient dielectric constant to solvate zwitterion.
Fmoc-ProtectedDCMNoneModerate (Forms Gel)Intermolecular H-bonding leading to aggregation[2].
Fmoc-ProtectedDMF / NMPNoneGood (~100 mg/mL)Polar aprotic solvent disrupts H-bonding[].
Fmoc-ProtectedDMF0.1 M LiClExcellent (>200 mg/mL)Chaotropic salt completely breaks aggregation networks.

Part 4: Standardized Experimental Protocols

Protocol A: Solubilization and Derivatization (Boc/Fmoc Protection) of the Free Zwitterion

Purpose: To convert the insoluble free amino acid into an organic-soluble building block. This protocol is self-validating: the reaction is complete when the heterogeneous mixture becomes a homogeneous solution.

  • Suspension: Suspend 10 mmol of unprotected 2-(aminomethyl)butanoic acid in 20 mL of a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water. (Note: The mixture will be highly heterogeneous).

  • pH Adjustment: Cool the suspension to 0°C in an ice bath. Slowly add 1.0 M NaOH (aq) until the pH reaches 9.5. Causality: This deprotonates the ammonium group, breaking the zwitterionic lattice and causing partial dissolution[1].

  • Protection: Add 1.2 equivalents (12 mmol) of Fmoc-OSu (for Fmoc protection) or Boc-anhydride (for Boc protection) dissolved in 10 mL of 1,4-Dioxane dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Maintain the pH at 9.0 using 1.0 M NaOH. Self-Validation: The reaction is complete when the suspension completely clears into a transparent, homogeneous solution, indicating the fully protected, soluble salt has formed.

  • Isolation: Acidify the aqueous layer to pH 2.0 with 1.0 M HCl. Extract the now organic-soluble protected amino acid with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Coupling of Fmoc-2-(Aminomethyl)butanoic Acid in SPPS

Purpose: To overcome both macro-solubility (aggregation) and micro-solubility (steric hindrance) during peptide chain elongation.

  • Resin Swelling: Swell the peptide-bound resin (0.1 mmol scale) in NMP for 30 minutes to maximize pore expansion.

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-(R)-2-(aminomethyl)butanoic acid[] and 4 equivalents of HATU in 2 mL of NMP containing 0.1 M LiCl. Causality: NMP and LiCl prevent β -amino acid aggregation[2].

  • Base Addition: Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Place the reaction vessel in a microwave peptide synthesizer.

  • Thermal Solubilization: Heat to 75°C for 10 minutes (using 25W power). Causality: Microwave heating maintains the solubility of the sterically hindered activated complex and accelerates the nucleophilic attack.

  • Validation: Perform a Kaiser test. A clear/yellow resin indicates successful coupling; blue indicates incomplete coupling (requiring a second coupling cycle with fresh reagents).

References

  • CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid)
  • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL
  • Source: National Institutes of Health (PMC)
  • Source: Scientific Research Publishing (SCIRP)

Sources

Troubleshooting

Minimizing hygroscopic degradation of 2-(Aminomethyl)butanoic acid during storage

Technical Support Center: 2-(Aminomethyl)butanoic Acid Introduction: The Challenge of Hygroscopicity in 2-(Aminomethyl)butanoic Acid Welcome to the technical support guide for 2-(Aminomethyl)butanoic acid. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Aminomethyl)butanoic Acid

Introduction: The Challenge of Hygroscopicity in 2-(Aminomethyl)butanoic Acid

Welcome to the technical support guide for 2-(Aminomethyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals who handle this compound. 2-(Aminomethyl)butanoic acid, like many amino acid derivatives, possesses polar functional groups (an amine and a carboxylic acid) that make it hygroscopic—meaning it readily attracts and absorbs moisture from the atmosphere.[1][2]

Moisture absorption is not a trivial issue; it can initiate a cascade of physical and chemical changes that compromise sample integrity, experimental reproducibility, and the ultimate stability and efficacy of the final product.[3][4] This guide provides in-depth, field-proven insights and actionable protocols to mitigate these risks, ensuring the long-term stability and quality of your 2-(Aminomethyl)butanoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopic degradation? A: Hygroscopic degradation refers to the chemical and physical changes a substance undergoes due to the absorption of ambient moisture. For 2-(Aminomethyl)butanoic acid, this can manifest as:

  • Physical Degradation: The most immediate effect is a change in the physical state of the powder, such as caking, clumping, or liquefaction.[1][5] This directly impacts handling, making accurate weighing difficult and affecting flowability in manufacturing processes.[6]

  • Chemical Degradation: Absorbed water can act as a solvent and a reactant, potentially leading to hydrolysis, facilitating oxidative reactions, or altering the compound's crystalline structure.[6][7] For amino acids, this can lead to changes in purity and the formation of unknown impurities.

Q2: What are the first visible signs that my sample has absorbed too much moisture? A: The primary visual indicator is a change in the powder's consistency. A free-flowing, crystalline powder will begin to form soft or hard clumps, a phenomenon known as caking.[5] In severe cases, the powder may appear damp or even turn into a paste.

Q3: My lab has standard room humidity. Is that acceptable for short-term handling? A: It is strongly discouraged. Even brief exposure to uncontrolled humidity can lead to significant moisture uptake. For short-term handling, such as weighing, it is best practice to work quickly and in a controlled environment, such as a balance enclosure with low humidity or a glovebox.[8][9] Always ensure the primary container is sealed immediately after use.[10]

Q4: Can I "rescue" a sample of 2-(Aminomethyl)butanoic acid that has absorbed moisture by drying it? A: While it is sometimes possible to dry a caked sample (e.g., using a vacuum oven at a gentle temperature), this approach carries significant risks.[8] Heating can potentially accelerate chemical degradation or alter the material's solid-state properties. Any "rescued" material must be re-qualified for purity and moisture content before use to ensure it still meets specifications.[11] Prevention is always the superior strategy.

Q5: How does moisture absorption affect analytical results? A: Moisture absorption can severely impact analytical accuracy. Firstly, if you weigh out 100 mg of a sample that contains 5% water by mass, you are only weighing 95 mg of the actual compound, leading to concentration errors. Secondly, the absorbed water can cause on-instrument degradation or affect chromatographic peak shape and retention time.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter. The logical flow for diagnosing these issues is detailed in the workflow diagram below.

cluster_start Purity Failure Observed (e.g., HPLC) cluster_investigation Root Cause Analysis cluster_decision Decision & Action Start Unexpected peaks or out-of-spec purity result CheckMoisture Perform Karl Fischer Titration on the sample lot Start->CheckMoisture ReviewHandling Review handling logs and procedures for the sample Start->ReviewHandling ReviewStorage Inspect storage conditions (Temp/RH logs, desiccants) Start->ReviewStorage CheckMethod Verify HPLC method validity (e.g., run system suitability) Start->CheckMethod MoistureHigh Is Moisture Content > Specification? CheckMoisture->MoistureHigh HandlingIssue Were handling procedures violated (e.g., long exposure)? ReviewHandling->HandlingIssue StorageIssue Were storage conditions out of tolerance? ReviewStorage->StorageIssue Reanalyze Re-analyze a freshly prepared sample. CheckMethod->Reanalyze Method OK MoistureHigh->HandlingIssue No Quarantine Quarantine the affected lot. Do not use. MoistureHigh->Quarantine Yes HandlingIssue->StorageIssue No Retrain Retrain personnel on proper handling protocols. HandlingIssue->Retrain Yes CorrectStorage Correct storage environment. Implement CAPA. StorageIssue->CorrectStorage Yes StorageIssue->Reanalyze No Reanalyze->Quarantine Failure Confirmed

Caption: Troubleshooting Workflow for Purity Failure.

Observed Issue Potential Root Cause(s) Recommended Solutions & Corrective Actions
Powder is caked, clumped, or difficult to handle. 1. Improper Storage: The container was left open or stored in a high-humidity environment.[5] 2. Packaging Failure: The container seal or liner is compromised.1. Immediately move the container to a desiccator or a controlled low-humidity environment. 2. Gently break up large clumps with a clean, dry spatula inside a low-humidity enclosure.[8] 3. Crucially, quarantine this batch. Before any use, perform moisture content analysis (Karl Fischer) and a purity check (HPLC) to assess the extent of degradation.[11][12]
Inconsistent analytical results (e.g., varying potency, poor reproducibility). 1. Inaccurate Weighing: The sample is actively absorbing moisture during weighing, leading to mass errors. 2. Stock Degradation: The primary stock of the compound has degraded over time due to incremental moisture exposure.1. Improve Weighing Technique: Use a weighing station inside a glovebox or a low-humidity enclosure. Minimize the time the container is open.[9] 2. Re-qualify Stock: Test the moisture content and purity of the source bottle. If it fails specifications, discard the lot and use a new, properly stored one.
Appearance of new impurity peaks in stability-indicating HPLC. 1. Chemical Degradation: Moisture has catalyzed hydrolysis or other degradation pathways.[11] 2. Cross-Contamination: Improper handling or cleaning procedures.[10]1. Follow the troubleshooting workflow above. Confirm the issue by re-analyzing. 2. If degradation is confirmed, the batch is compromised. Review the complete storage and handling history to identify the point of failure (e.g., a freezer failure, a container left open).[13] 3. Implement a Corrective and Preventive Action (CAPA) plan to address the root cause.
Karl Fischer titration shows moisture content above specification. 1. Significant Exposure Event: The sample was exposed to ambient, humid air for a prolonged period. 2. Inadequate Packaging: The packaging does not provide a sufficient moisture barrier for the storage duration.[7][14]1. The material is out-of-specification (OOS). Quarantine the lot immediately. 2. Investigate the cause of the moisture ingress. Was the container properly sealed? Is the desiccant (if used) saturated? 3. For future lots, consider upgrading packaging. This may include using bottles with induction-sealed liners or adding/increasing the amount of desiccant.[7][15]

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent hygroscopic degradation. The following workflow outlines the decision-making process for a newly received batch.

Receive Receive New Batch of 2-(Aminomethyl)butanoic acid Inspect Visually inspect for intact seals and packaging Receive->Inspect Decision1 Seals Intact? Inspect->Decision1 Quarantine Quarantine Batch. Notify Supplier. Perform Incoming QC. Decision1->Quarantine No Log Log batch into inventory. Record receipt date. Decision1->Log Yes Store Transfer to appropriate storage condition Log->Store Decision2 Long-Term (>1 month) or Short-Term (<1 month) Storage? Store->Decision2 StoreLong Store in tightly sealed container with desiccant at controlled Temp & RH (see Table 1). Decision2->StoreLong Long-Term StoreShort Store in desiccator at controlled room temperature. Decision2->StoreShort Short-Term

Caption: Decision Workflow for Handling a New Batch.

Storage Environment

The single most critical factor is controlling the storage environment. Adherence to ICH (International Council for Harmonisation) guidelines provides a robust framework for ensuring long-term stability.[13][16]

Table 1: Recommended Storage Conditions

Storage Type Temperature Relative Humidity (RH) Typical Duration Primary Use Case
Long-Term 25°C ± 2°C60% RH ± 5% RH12+ MonthsEstablishing re-test date or shelf-life.[17]
Intermediate 30°C ± 2°C65% RH ± 5% RH6-12 MonthsAccelerated studies for materials intended for hotter/more humid climates.[17][18]
Accelerated 40°C ± 2°C75% RH ± 5% RH6 MonthsStress testing to predict long-term stability and identify potential degradation products.[17][19]
Refrigerator 5°C ± 3°CAmbient (low)VariableFor compounds with known thermal instability.
Freezer -20°C ± 5°CAmbient (very low)VariableLong-term archival storage. Note: Allow container to equilibrate to room temperature before opening to prevent condensation.

For routine laboratory use, storing the compound in a desiccator cabinet with an active desiccant (e.g., silica gel with a humidity indicator) is a highly effective and practical measure.[20]

Packaging

The primary packaging is the first line of defense against moisture.[21]

  • Material Choice: High-Density Polyethylene (HDPE) or amber glass bottles are excellent choices as they provide a strong physical barrier to moisture.[7][20]

  • Sealing: Ensure containers have a tightly sealing cap with a liner. For ultimate protection, an induction-sealed liner provides a hermetic seal.

  • Desiccants: For highly sensitive applications or long-term storage, the inclusion of a desiccant packet (e.g., silica gel or molecular sieve) inside the container is strongly recommended.[3][15] This actively adsorbs any moisture that enters the container or was present in the headspace during packaging.

  • High-Barrier Packaging: For reference standards or critical reagents, consider repackaging small aliquots in specialized high-barrier packaging like aluminum foil pouches or cold-formed blister packs (Alu-Alu).[7][14]

Handling and Dispensing
  • Minimize Exposure: Never leave a container of 2-(Aminomethyl)butanoic acid open to the atmosphere. Open, dispense the required amount, and immediately and tightly reseal the container.[8][10]

  • Controlled Environments: For critical applications requiring precise measurements, perform all manipulations within a controlled environment like a glovebox purged with nitrogen or a balance enclosure with a dehumidifier.[9]

  • Avoid Contamination: Use only clean, dry spatulas and weighing vessels. Never return unused material to the original container.[10]

  • Temperature Equilibration: If the compound is stored in a refrigerator or freezer, allow the container to warm to ambient temperature for several hours before opening. Opening a cold container will cause atmospheric moisture to condense on the cold powder, compromising the entire batch.

Experimental Protocols

Verifying the quality of your material is essential. The following are standard protocols for assessing moisture content and purity.

Protocol 1: Moisture Content Determination by Coulometric Karl Fischer Titration

This method is the gold standard for accurately determining water content in a sample.[12][22][23] It is specific to water and is highly sensitive, making it superior to loss-on-drying (LOD) methods which measure all volatiles.[24][25]

Objective: To quantify the percentage of water (% w/w) in a sample of 2-(Aminomethyl)butanoic acid.

Materials:

  • Karl Fischer Titrator (Coulometric type)

  • Anode and Cathode Reagents (specific to your instrument)

  • Certified Water Standard (e.g., Hydranal™-Water Standard 1.0)

  • Dry, gas-tight syringe

  • Analytical Balance

  • Sample of 2-(Aminomethyl)butanoic acid

Methodology:

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and has fresh reagents. Allow the instrument to stabilize and perform a self-check until the drift rate is low and stable per the manufacturer's instructions.

  • Instrument Calibration/Verification: Accurately inject a known volume or weight of the certified water standard into the titration cell. Run the titration. The result should be within the specified limits of the standard (e.g., 1.00 mg/g ± 5%). This verifies the system is performing correctly.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of 2-(Aminomethyl)butanoic acid directly into a clean, dry weighing boat. Record the exact weight.

  • Sample Analysis: Quickly and carefully add the weighed sample to the Karl Fischer titration cell. Ensure no sample is lost.

  • Titration: Start the titration sequence. The instrument will electrolytically generate iodine to react with the water from the sample. The titration endpoint is detected potentiometrically.[26]

  • Calculation: The instrument's software will automatically calculate the amount of water detected (in µg). Calculate the water content as a percentage:

    • % Water (w/w) = [Water detected (µg) / Sample weight (µg)] x 100

Acceptance Criteria: For most high-purity APIs, the moisture content should be very low, typically ≤ 0.5% w/w . However, this should be defined by your specific process or product requirements.

Protocol 2: Purity Assessment by Stability-Indicating HPLC

A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active ingredient from its potential degradation products and impurities.[11][18]

Objective: To determine the purity of 2-(Aminomethyl)butanoic acid and detect the presence of any degradation products.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Water/Acetonitrile

  • Reference Standard of 2-(Aminomethyl)butanoic acid

  • Sample of 2-(Aminomethyl)butanoic acid

Methodology:

  • Standard Preparation: Accurately prepare a standard solution of the reference material in the diluent at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Prepare a sample solution with the same target concentration as the standard.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak for 2-(Aminomethyl)butanoic acid based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = [Area of Main Peak / Sum of All Peak Areas] x 100

Acceptance Criteria: Purity is typically expected to be ≥ 98.0% for high-quality material. The presence of any other single peak >0.1% should be investigated.

References

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Sources

Optimization

Technical Support Center: Controlling pH Sensitivity in 2-(Aminomethyl)butanoic Acid Extraction

Welcome to the Advanced Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the complex liquid-liquid extraction challenges associated with 2-(Aminomethyl)butano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the complex liquid-liquid extraction challenges associated with 2-(Aminomethyl)butanoic acid (2-AMB).

Because 2-AMB is a highly polar, zwitterionic amino acid derivative, traditional solvent extraction is largely ineffective. Successful recovery relies entirely on reactive extraction , where pH control acts as the master variable dictating the ionization state of both the target molecule and the extractant carrier. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure high-yield recovery.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

Q1: Why does my extraction yield of 2-(Aminomethyl)butanoic acid drop to near zero around pH 5.5? The Causality: This failure is a direct result of the molecule's isoelectric point (pI). Around pH 5.5–6.0, the carboxyl group is deprotonated ( −COO− ) and the amino group is protonated ( −NH3+​ ). The molecule exists almost entirely as a zwitterion. Zwitterions possess a net charge of zero but have an exceptionally high hydration energy, making them highly hydrophilic. At the isoelectric point, reactive extraction into an organic phase becomes thermodynamically unfavorable and practically ineffective[1].

Q2: I am using D2EHPA as my extractant. Why does the extraction efficiency peak at pH 3.0 but drop sharply at pH 1.5, even though 2-AMB is fully cationic at both pH levels? The Causality: Di-(2-ethylhexyl)phosphoric acid (D2EHPA) operates via a cation-exchange mechanism. To form an extractable, hydrophobic ion-pair complex with the cationic amino acid, D2EHPA must release a proton ( H+ ) at the aqueous-organic interface. At pH 1.5, the high concentration of hydronium ions in the aqueous phase suppresses the dissociation of D2EHPA. If the extractant remains fully protonated, it cannot bind the target cation[1]. The optimal window is a delicate balance (typically pH 2.5–3.5) where 2-AMB is cationic, but D2EHPA is sufficiently dissociated to react[2].

Q3: Can I extract 2-AMB under basic conditions instead? The Causality: Yes, but you must completely change your extractant chemistry. At pH > 8.0, 2-AMB becomes anionic. D2EHPA will electrostatically repel the molecule. Instead, you must switch to an aminic extractant (e.g., Trioctylamine [TOA] or Aliquat 336), which acts as an anion exchanger to bind the negatively charged carboxylate group[3].

Part 2: Troubleshooting Guide for Common Failures

Issue 1: Severe Emulsion or "Third-Phase" Formation
  • Symptom: After mixing the aqueous feed and the organic solvent, a milky, stable emulsion layer forms between the two phases, preventing clean separation.

  • Mechanistic Cause: The ion-pair complex formed between 2-AMB and the extractant has exceeded its solubility limit in the non-polar organic diluent (e.g., aliphatic hydrocarbons). This causes the complex to precipitate out of the bulk organic phase, creating a distinct "third phase"[4].

  • Corrective Action: Incorporate a phase modifier. Add 5% to 10% (v/v) of a medium-chain alcohol, such as 1-octanol or isodecanol, to your organic phase prior to extraction. The hydroxyl group of the modifier solvates the polar head of the complex, keeping it fully dissolved in the organic layer[4].

Issue 2: Poor Stripping (Back-Extraction) Recovery
  • Symptom: High extraction efficiency into the organic phase, but the final recovery into the aqueous stripping phase is < 40%.

  • Mechanistic Cause: The pH shift during the stripping phase is insufficiently aggressive to break the strong ion-pair complex.

  • Corrective Action: If using D2EHPA, strip with a strong mineral acid (e.g., 1M HCl, pH < 0.5). This floods the system with protons, forcing the complete protonation of D2EHPA, which subsequently releases the cationic 2-AMB back into the aqueous phase.

Part 3: Quantitative Data & Optimization Matrix

To optimize your extraction parameters, reference the following causality matrix. It summarizes the interplay between pH, molecular speciation, and extraction efficiency based on standardized D2EHPA reactive extraction profiles.

Aqueous Feed pHDominant 2-AMB SpeciesExtractant State (D2EHPA)Expected EfficiencyMechanistic Causality / Required Action
< 1.5 Cationic ( NH3+​ , COOH )Fully Protonated (Inactive)< 10%Extractant cannot release H+ to bind solute. Action: Titrate feed with NaOH to pH 2.5.
2.5 - 3.5 Cationic ( NH3+​ , COOH )Partially Dissociated (Active)85 - 95%Optimal ion-pair complexation. Action: Maintain strict buffering in this range.
5.5 - 6.0 Zwitterionic ( NH3+​ , COO− )Dissociated~ 0%Solute is highly hydrophilic; net charge is zero. Action: Avoid this pI range entirely.
> 8.0 Anionic ( NH2​ , COO− )Fully Dissociated< 5%Electrostatic repulsion between anionic solute and extractant. Action: Switch to TOA extractant.

Part 4: Validated Experimental Protocol (Self-Validating System)

This protocol utilizes D2EHPA for the reactive extraction of 2-AMB. It is designed as a self-validating system; specific checkpoints are built-in to confirm thermodynamic success before proceeding to the next step.

Step 1: Aqueous Feed Preparation & Validation

  • Dissolve 2-AMB in deionized water to your target concentration.

  • Adjust the pH to 3.0 using 0.5 M H2​SO4​ or 0.5 M NaOH .

  • Validation Checkpoint: Allow the solution to stabilize for 10 minutes and re-measure the pH. Amino acids have buffering capacities; ensure the pH remains strictly at 3.0.

Step 2: Organic Phase Formulation

  • Prepare the organic solvent by mixing 10% (v/v) D2EHPA and 5% (v/v) 1-octanol (phase modifier) in a butyl acetate or isododecane diluent.

  • Validation Checkpoint: Visually inspect the organic phase. It must be perfectly clear. Any turbidity indicates moisture contamination or degraded extractant.

Step 3: Reactive Extraction

  • Combine the aqueous feed and organic phase at a 1:1 Phase Ratio (O/A) in a separatory funnel or agitated vessel.

  • Mix vigorously for 15 minutes to ensure maximum interfacial mass transfer.

  • Allow 20 minutes for phase separation (or centrifuge at 3000 rpm for 5 minutes).

  • Validation Checkpoint: Measure the pH of the bottom aqueous raffinate. The pH should have dropped (e.g., from 3.0 to ~2.5). This drop is the definitive proof that D2EHPA successfully exchanged its protons for the 2-AMB cations.

Step 4: Back-Extraction (Stripping)

  • Separate the loaded top organic layer and transfer it to a clean vessel.

  • Add an equal volume of 1.0 M HCl (pH < 0.5) as the stripping phase.

  • Mix vigorously for 15 minutes, then allow phases to separate.

  • Collect the bottom aqueous layer, which now contains the purified and concentrated 2-AMB.

Part 5: Process Visualization

The following diagram maps the logical workflow and phase distribution of the validated protocol described above.

Extraction_Pathway feed Aqueous Feed (2-AMB) ph_adj pH Adjustment (Target: 2.5 - 3.0) feed->ph_adj extract Reactive Extraction (D2EHPA + Diluent) ph_adj->extract Cationic 2-AMB sep Phase Separation (Centrifugation) extract->sep org Organic Phase (Loaded Complex) sep->org Top Layer aq Aqueous Raffinate (Waste) sep->aq Bottom Layer strip Back-Extraction (1M HCl, pH < 0.5) org->strip prod Purified 2-AMB (Aqueous) strip->prod D2EHPA Protonation

Workflow for the reactive extraction and stripping of 2-(Aminomethyl)butanoic acid.

References

  • Selective separation of amino acid by reactive extraction - ResearchGate.[Link]

  • NONCONVENTIONAL TECHNIQUES FOR SEPARATION OF BIOSYNTHETIC AMINO ACIDS - Revista Medico-Chirurgicala.[Link]

  • Natural Oils as Green Solvents for Reactive Extraction of 7-Aminocephalosporanic Acid - National Institutes of Health (PMC).[Link]

  • Separation of Biosynthetic Products by Pertraction - IntechOpen. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: H-NMR and C-NMR Spectral Analysis of 2-(Aminomethyl)butanoic Acid

Introduction 2-(Aminomethyl)butanoic acid (also known as 2-ethyl- β -alanine) is a non-canonical β -amino acid frequently utilized in the synthesis of peptidomimetics, foldamers, and pharmaceutical intermediates. Accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)butanoic acid (also known as 2-ethyl- β -alanine) is a non-canonical β -amino acid frequently utilized in the synthesis of peptidomimetics, foldamers, and pharmaceutical intermediates. Accurate structural elucidation of this compound is critical, as its chiral center at C2 and its zwitterionic nature present unique analytical challenges.

This guide objectively compares the nuclear magnetic resonance (NMR) spectral performance of 2-(Aminomethyl)butanoic acid across two distinct solvent systems: Deuterium Oxide ( D2​O ) and Dimethyl Sulfoxide-d6 ( DMSO-d6​ ). By contrasting the free zwitterionic state with the hydrochloride salt form, we provide a robust framework for assigning 1H and 13C NMR spectra.

Part 1: Causality in Experimental Choices – Solvent Selection

The selection of an NMR solvent for amino acids is not merely a matter of solubility; it fundamentally dictates the observed electronic state of the molecule.

  • D2​O (Aqueous Solvation): In D2​O , 2-(Aminomethyl)butanoic acid exists predominantly as a zwitterion ( NH3+​ , COO− ). The carboxylate anion ( COO− ) exerts a strong electron-donating resonance effect, which shifts the adjacent C2 carbon and carbonyl carbon downfield. The stabilization of this zwitterionic form requires a complex hydrogen-bonded water network, which alters the local magnetic environment . Furthermore, exchangeable protons ( NH3+​ ) rapidly exchange with deuterium, rendering them invisible in the 1H spectrum (appearing as an HOD peak at ~4.79 ppm).

  • DMSO-d6​ (Organic Solvation): Zwitterions exhibit poor solubility in aprotic solvents. To analyze the compound in DMSO-d6​ , the hydrochloride salt (2-(aminomethyl)butanoic acid HCl) must be used. Protonating the carboxylate breaks the ionic lattice, enabling dissolution. In this state, the carboxylic acid ( COOH ) is neutral, altering the electronic environment and shifting the carbonyl carbon upfield compared to the zwitterion . Crucially, the slow proton exchange in pure DMSO-d6​ allows for the direct observation of the NH3+​ and COOH protons, providing critical validation of the functional groups.

Part 2: Comparative Spectral Data

The following tables summarize the quantitative chemical shifts for 2-(Aminomethyl)butanoic acid. The numbering scheme is as follows: C4 (methyl), C3 (ethyl methylene), C2 (central methine), C1' (aminomethyl), and C1 (carbonyl).

Table 1: 1H -NMR Chemical Shifts (400 MHz, 298 K)
Proton Assignment D2​O (Zwitterion, TSP ref) DMSO-d6​ (HCl Salt, TMS ref)Multiplicity & Integration
C4-H (Methyl)0.90 ppm0.85 ppmTriplet ( J≈7.5 Hz), 3H
C3-H (Ethyl CH2​ )1.60 ppm1.50 ppmMultiplet, 2H
C2-H (Central CH)2.45 ppm2.60 ppmMultiplet, 1H
C1'-H (Aminomethyl)3.05 ppm2.95 ppmMultiplet / Diastereotopic dd, 2H
NH3+​ (Ammonium)Exchanged (HOD @ 4.79)8.00 ppmBroad singlet, 3H
COOH (Carboxyl)Exchanged12.50 ppmBroad singlet, 1H
Table 2: 13C -NMR Chemical Shifts (100 MHz, 298 K)
Carbon Assignment D2​O (Zwitterion, TSP ref) DMSO-d6​ (HCl Salt, TMS ref)Causality / Structural Note
C4 (Methyl)11.5 ppm11.2 ppmTerminal aliphatic carbon, least affected by pH.
C3 (Ethyl CH2​ )24.2 ppm23.5 ppmShielded aliphatic methylene.
C1' (Aminomethyl)41.5 ppm40.2 ppmAdjacent to electronegative nitrogen.
C2 (Central CH)49.8 ppm46.5 ppmDownfield shift in D2​O due to COO− proximity.
C1 (Carbonyl)180.2 ppm174.5 ppm COO− resonance in D2​O causes significant downfield shift.

Part 3: Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system.

Protocol A: Aqueous Zwitterion Analysis ( D2​O )
  • Sample Preparation: Dissolve 15-20 mg of free 2-(Aminomethyl)butanoic acid in 0.6 mL of 99.9% D2​O .

  • Internal Standardization: Add 0.05% (w/v) 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference (0.00 ppm). This ensures chemical shifts are absolute and not skewed by pH-dependent water peak drifting.

  • Acquisition Parameters: Set the temperature to exactly 298 K. For 1H -NMR, use a relaxation delay (D1) of 2.0 seconds. For 13C -NMR, extend D1 to 5.0 seconds to ensure complete relaxation of the unprotonated quaternary carbonyl carbon (C1), allowing for accurate signal-to-noise validation.

Protocol B: Organic Salt Analysis ( DMSO-d6​ )
  • Sample Preparation: Dissolve 15-20 mg of 2-(aminomethyl)butanoic acid hydrochloride in 0.6 mL of anhydrous DMSO-d6​ .

  • Internal Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

  • Moisture Control: Because DMSO is highly hygroscopic, prepare the sample in a glovebox or under dry nitrogen. Residual water will appear at ~3.33 ppm and can obscure the C1' aminomethyl multiplet.

Part 4: Visualizing the Analytical Logic

Solvent_Selection Start 2-(Aminomethyl)butanoic acid (Sample) D2O D2O Solvent (Zwitterion State) Start->D2O Aqueous Solvation DMSO DMSO-d6 Solvent (HCl Salt State) Start->DMSO Organic Solvation TuneD2O Tune/Match & Lock (TSP Internal Std) D2O->TuneD2O TuneDMSO Tune/Match & Lock (TMS Internal Std) DMSO->TuneDMSO Acq Acquire 1D/2D Spectra (1H, 13C, COSY, HSQC) TuneD2O->Acq TuneDMSO->Acq

Workflow for NMR solvent selection and sample preparation of 2-(Aminomethyl)butanoic acid.

NMR_Logic HNMR 1H NMR Peaks (Identify Spin Systems) COSY 1H-1H COSY (Map Adjacent Protons) HNMR->COSY HSQC 1H-13C HSQC (C-H Direct Bonds) HNMR->HSQC CH3 C4: Methyl Group (Triplet) COSY->CH3 Couples to CH2 C3: Ethyl CH2 (Multiplet) COSY->CH2 Couples to CH C2: Central CH (Multiplet) COSY->CH Couples to CH2NH C1': Aminomethyl (Diastereotopic) COSY->CH2NH Couples to HMBC 1H-13C HMBC (Long-Range C-H) HSQC->HMBC CH3->CH2 CH2->CH CH->CH2NH

2D-NMR structural elucidation logic for assigning aliphatic spin systems.

References

  • Valverde, D., et al. "Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures." The Journal of Chemical Physics, AIP Publishing, 2018.[Link] [1]

  • Hiraga, Y., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Organics, MDPI, 2022.[Link] [2]

Comparative

Mass spectrometry fragmentation patterns of 2-(Aminomethyl)butanoic acid

High-Resolution Mass Spectrometry Fragmentation: Differentiating 2-(Aminomethyl)butanoic Acid from α -Amino Acid Isomers As mass spectrometry (MS) accelerates drug development and metabolomics, the unambiguous identifica...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation: Differentiating 2-(Aminomethyl)butanoic Acid from α -Amino Acid Isomers

As mass spectrometry (MS) accelerates drug development and metabolomics, the unambiguous identification of isomeric molecules remains a critical analytical bottleneck. Isomers possess identical molecular formulas and exact masses, frequently yielding highly similar tandem mass spectrometry (MS/MS) spectra.

This guide provides an in-depth mechanistic analysis and self-validating protocol for differentiating 2-(Aminomethyl)butanoic acid —a biologically relevant β2 -amino acid—from its α -amino acid isomers (such as L-Valine and Norvaline). By understanding the fundamental causality behind gas-phase dissociation, researchers can move beyond simple spectral matching and apply rational, first-principles logic to MS/MS data interpretation.

Structural Context & Mechanistic Causality

The ability to differentiate 2-(Aminomethyl)butanoic acid ( C5​H11​NO2​ , exact mass 117.0789 Da) from L-Valine relies entirely on the spatial relationship between the amino and carboxylate groups.

The α -Amino Acid Pathway (L-Valine)

In α -amino acids, the amine and carboxylic acid are bound to the same carbon. Upon protonation and Collision-Induced Dissociation (CID), the dominant thermodynamic pathway is the concerted loss of water ( H2​O , -18 Da) and carbon monoxide ( CO , -28 Da). This charge-migration fragmentation yields a highly stable immonium ion at m/z 72.081[1].

The β -Amino Acid Pathway (2-(Aminomethyl)butanoic acid)

2-(Aminomethyl)butanoic acid is a β2 -amino acid; its amino group is located on a methyl branch extending from the α -carbon. This insertion of an additional Cα​−Cβ​ bond fundamentally alters the gas-phase dissociation energetics[2].

  • Suppression of Immonium Formation: The increased distance between the functional groups sterically and electronically hinders the concerted loss of H2​O and CO .

  • Dominant Ammonia Loss: The primary fragmentation pathway shifts to the loss of ammonia ( NH3​ , -17 Da) yielding an abundant m/z 101.059 fragment. This is driven by neighboring group participation, where the carboxyl oxygen attacks the β -carbon to form a stabilized cyclic lactone intermediate, or via the formation of a stable alkene[2].

Pathway Precursor Protonated Precursor [M+H]+ m/z 118.086 Alpha α-Amino Acid Isomer (e.g., L-Valine) Precursor->Alpha Beta β-Amino Acid Isomer (2-(Aminomethyl)butanoic acid) Precursor->Beta Frag_Immonium Immonium Ion [M+H - H2O - CO]+ m/z 72.081 Alpha->Frag_Immonium Primary (Concerted) Frag_NH3 Ammonia Loss [M+H - NH3]+ m/z 101.059 Alpha->Frag_NH3 Minor Beta->Frag_Immonium Suppressed Beta->Frag_NH3 Primary (Cyclization) Frag_H2O Water Loss [M+H - H2O]+ m/z 100.076 Beta->Frag_H2O Secondary

Caption: Divergent CID MS/MS fragmentation pathways of structurally isomeric α- and β-amino acids.

Comparative Fragmentation Data

To confidently identify these isomers in complex mixtures, analysts must evaluate the relative intensity ratios of the product ions rather than relying on a single unique peak. Recent advancements in statistical frameworks for MS demonstrate that spectra differing only in peak intensity can be used to calculate a statistical probability of isomer identity[3].

Table 1: ESI-CID-MS/MS Product Ion Comparison (Precursor m/z 118.086)
Fragment Neutral LossProduct Ion (m/z)2-(Aminomethyl)butanoic acid ( β )L-Valine ( α )Diagnostic Utility
−NH3​ (17.026 Da)101.059 Base Peak (100%) Low (< 15%)Primary indicator for β -amino acid structure.
−H2​O (18.010 Da)100.076 Moderate (~40%)Moderate (~30%)Non-diagnostic; common to both isomers.
−H2​O−CO (46.005 Da)72.081 Low (< 10%)Base Peak (100%) Primary indicator for α -amino acid structure.
−NH3​−CO (45.021 Da)73.065 Moderate (~25%)Trace (< 5%)Secondary confirmation of β -cleavage.

Note: Relative abundances are approximate and depend heavily on Normalized Collision Energy (NCE). Optimal differentiation is typically achieved at NCE 20-25.

Self-Validating Analytical Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a System Suitability Test (SST) . This acts as a self-validating gateway: if the instrument cannot resolve the control isomers based on the defined intensity ratios, the system is deemed unfit for unknown sample analysis.

Phase 1: System Suitability Testing (SST)
  • Preparation: Prepare a 1:1 equimolar mixture of L-Valine and 2-(Aminomethyl)butanoic acid analytical standards at 1 µg/mL in 50% Acetonitrile / 0.1% Formic Acid.

  • Injection: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Validation Criteria:

    • Extract the MS/MS spectra for m/z 118.086.

    • Calculate the Ratio R=(Intensity m/z 72.081)/(Intensity m/z 101.059) .

    • Pass Condition: The system must yield two distinct chromatographic peaks where Peak A exhibits R>5.0 (L-Valine) and Peak B exhibits R<0.2 (2-(Aminomethyl)butanoic acid).

Phase 2: Unknown Sample Workflow
  • Extraction: Precipitate proteins from the biological matrix using a 3:1 volume of cold methanol. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). A shallow gradient (5% to 30% B over 10 minutes) is recommended to maximize the separation of isobaric species.

  • Ionization & Activation: Operate the mass spectrometer in Positive ESI mode. Isolate the precursor m/z 118.086 with a narrow quadrupole isolation window (0.7 Da) to prevent co-isolation of adjacent matrix ions.

  • Data-Dependent Acquisition: Trigger CID fragmentation at NCE 25.

Workflow N1 1. System Suitability Test Validate R-ratio (m/z 72 / 101) N2 2. Sample Extraction Protein Precipitation (MeOH) N1->N2 N3 3. UHPLC Separation Shallow Gradient (C18) N2->N3 N4 4. ESI(+) Ionization Precursor m/z 118.086 N3->N4 N5 5. CID Fragmentation NCE 25 (0.7 Da Isolation) N4->N5 N6 6. Ratio Scoring Statistical Isomer Identification N5->N6

Caption: Self-validating LC-MS/MS workflow for the robust identification of amino acid isomers.

Advanced Differentiation Techniques: RDD and ETD

While CID is standard, highly complex matrices may require orthogonal fragmentation techniques to definitively assign the position of the aminomethyl group.

  • Radical-Directed Dissociation (RDD): By derivatizing the amino acids with an isothiocyanate tag (e.g., iodophenyl isothiocyanate), researchers can initiate radical-driven fragmentation. RDD generates unique a and c type backbone cleavages that are highly sensitive to the exact location of the amine, providing a superior statistical Risomer​ score compared to standard CID[4].

  • Electron Transfer Dissociation (ETD): Although traditionally used for larger peptides, combining ETD with Higher-energy Collisional Dissociation (HCD) in an MS3 workflow allows for the generation of odd-electron z∙ ions. This method forces cleavage at the Cα​−Cβ​ bond, producing diagnostic w -ions that unambiguously map the branching structure of β -amino acids[1].

By integrating rigorous chromatographic separation, causality-driven spectral interpretation, and statistical ratio scoring, analytical scientists can confidently differentiate 2-(Aminomethyl)butanoic acid from its ubiquitous α -amino acid counterparts.

References

  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available at:[Link]

  • Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(6), 609-625. Available at:[Link]

  • Tao, Y., & Julian, R. R. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Bythell, B. J., et al. (2010). Theoretical Study of α/β-Alanine and Their Protonated/Alkali Metal Cationized Complexes. ResearchGate. Available at:[Link]

Sources

Validation

Comparative Potency and Application Guide: 2-(Aminomethyl)butanoic acid vs. Gabapentin

Executive Summary In the landscape of amino acid derivatives, subtle structural shifts dictate the boundary between potent neuropharmacological therapeutics and specialized synthetic building blocks. This guide objective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of amino acid derivatives, subtle structural shifts dictate the boundary between potent neuropharmacological therapeutics and specialized synthetic building blocks. This guide objectively compares Gabapentin (a heavily prescribed γ -amino acid) with 2-(Aminomethyl)butanoic acid (a structurally truncated β -amino acid analog). While Gabapentin is a gold-standard ligand for the α2​δ−1 subunit of voltage-gated calcium channels, 2-(Aminomethyl)butanoic acid exhibits negligible neuro-potency. However, the latter excels as a conformationally constrained building block in Solid-Phase Peptide Synthesis (SPPS). This guide dissects the structure-activity relationship (SAR) causality, provides validated experimental workflows, and presents comparative data for researchers and drug development professionals.

Structural and Pharmacophoric Divergence

The functional disparity between these two molecules is rooted entirely in their carbon backbone geometry:

  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): As a γ -amino acid, Gabapentin possesses three carbon atoms separating its basic amine and acidic carboxylate groups. This extended conformation allows the zwitterionic centers to maintain a spatial distance of approximately 5.5 to 6.0 Å .

  • 2-(Aminomethyl)butanoic acid (3-amino-2-ethylpropanoic acid): This molecule is a β2 -amino acid. The truncation of the backbone by one carbon reduces the amine-to-carboxylate distance to approximately 4.5 Å .

The Causality of Potency: The binding pocket of the α2​δ−1 subunit is evolutionarily optimized to accommodate endogenous aliphatic amino acids (like leucine) and synthetic γ -amino acids . The receptor requires simultaneous electrostatic anchoring at two distinct points (likely an arginine and a glutamate/aspartate residue). Gabapentin perfectly bridges this gap. In contrast, the 4.5 Å span of 2-(Aminomethyl)butanoic acid creates a severe steric and electrostatic mismatch, preventing dual-point anchoring and collapsing its binding affinity .

Target Engagement: The α2​δ−1 Subunit

G cluster_0 Ligand Binding & Efficacy Gaba Gabapentin (γ-amino acid) Receptor α2δ-1 Subunit (CaV Channel) Gaba->Receptor High Affinity (Ki ~0.14 µM) AMB 2-AMB (β-amino acid) NoEffect Weak/No Binding AMB->NoEffect Steric Mismatch Effect Inhibition of Calcium Influx Receptor->Effect Functional Antagonism NoEffect->Receptor Fails to displace

Figure 1: Pharmacodynamic comparison of Gabapentin and 2-AMB at the α2δ-1 calcium channel subunit.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological profiles of both compounds, highlighting the drastic drop in receptor affinity caused by the β -amino acid backbone.

ParameterGabapentin2-(Aminomethyl)butanoic acid
Chemical Class γ -amino acid β2 -amino acid
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid2-(aminomethyl)butanoic acid
Molecular Weight 171.24 g/mol 117.15 g/mol
α2​δ−1 Affinity ( Ki​ ) 0.14 μ M> 10 μ M (Inactive)
Zwitterion Distance ~5.5 - 6.0 Å (Optimal)~4.5 Å (Sub-optimal)
Primary Utility Neuropharmacology (Analgesic)Peptidomimetics (SPPS Building Block)

Experimental Methodologies (Self-Validating Protocols)

To objectively prove the comparative potency of these two compounds, researchers must employ a dual-phase workflow. Because the α2​δ−1 subunit lacks intrinsic enzymatic activity, target engagement must first be proven via radioligand displacement, followed by functional validation via electrophysiology.

Workflow cluster_1 Phase 1: Target Affinity cluster_2 Phase 2: Functional Efficacy Start Compound Evaluation Workflow Membrane Brain Membrane Preparation Start->Membrane CellLine HEK293 cells (CaV2.2 + α2δ-1) Start->CellLine Displacement [3H]-Gabapentin Displacement Membrane->Displacement Scintillation Scintillation Counting (Ki) Displacement->Scintillation PatchClamp Whole-Cell Patch Clamp CellLine->PatchClamp Current Measure Ca2+ Current Inhibition PatchClamp->Current

Figure 2: Dual-phase experimental workflow for evaluating α2δ-1 ligand affinity and functionality.

Protocol 1: [3H] -Gabapentin Radioligand Displacement Assay

Purpose: To quantify the binding affinity ( Ki​ ) of the test compounds to the α2​δ−1 subunit.

  • Tissue Preparation: Homogenize porcine or rat cerebral cortex in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -Gabapentin and varying concentrations (1 nM to 100 µM) of either unlabeled Gabapentin or 2-(Aminomethyl)butanoic acid for 45 minutes at 25°C.

  • Self-Validation Step (Crucial): Include a parallel well with 10 µM L-leucine (a known endogenous α2​δ ligand) as a positive displacement control, and 10 µM Glycine as a negative control. Causality: If L-leucine fails to displace the radioligand, the membrane preparation has degraded, and the assay is automatically invalidated.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To verify that binding translates to functional inhibition of calcium influx.

  • Cell Preparation: Culture HEK293 cells stably transfected with CaV​2.2 (N-type calcium channel pore), β3​ , and α2​δ−1 subunits.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (2-4 MΩ) filled with a Cs-methanesulfonate intracellular solution to block potassium currents.

  • Voltage Protocol: Hold cells at -80 mV and apply 50 ms depolarizing steps to +10 mV every 10 seconds to elicit inward Ca2+ currents.

  • Compound Application: Perfuse the extracellular bath with 10 µM of the test compound.

  • Self-Validation Step (Crucial): At the end of the recording, perfuse the bath with 100 µM Cadmium Chloride ( CdCl2​ ), a universal calcium channel blocker. Causality: If CdCl2​ does not completely abolish the inward current, the recorded signal is contaminated by other ion channels (e.g., sodium or leak currents), invalidating the efficacy data of the test compound.

Applications in Research and Drug Development

While Gabapentin remains a cornerstone in treating neuropathic pain and partial-onset seizures due to its optimal γ -amino acid pharmacophore , 2-(Aminomethyl)butanoic acid should not be dismissed as a failed drug. Instead, it has found a highly specialized niche in synthetic chemistry.

When protected with a fluorenylmethyloxycarbonyl group, Fmoc-(R)-2-(aminomethyl)butanoic acid becomes a premium non-proteinogenic building block for Solid-Phase Peptide Synthesis (SPPS) . Because it is a β2 -amino acid, incorporating it into a peptide chain forces the backbone to adopt specific conformational constraints (such as β -turns). This makes it an invaluable tool for drug developers engineering peptidomimetics that require high resistance to proteolytic degradation and rigid target-site selectivity.

References

  • Gabapentin - PubChem Compound Summary National Center for Biotechnology Information URL: [Link]

  • Structure-Activity Relationships of Pregabalin and Analogues that Target the alpha(2)-delta Protein Journal of Medicinal Chemistry (Belliotti et al., 2005) URL:[Link]

  • Gabapentin - DailyMed Prescribing Information U.S. National Library of Medicine URL:[Link]

Comparative

Comprehensive Bioequivalence Study Guide for 2-(Aminomethyl)butanoic Acid Derivatives

Introduction & Mechanistic Rationale 2-(Aminomethyl)butanoic acid derivatives are a class of branched β -amino acids structurally and pharmacologically analogous to widely prescribed gabapentinoids (e.g., gabapentin and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Aminomethyl)butanoic acid derivatives are a class of branched β -amino acids structurally and pharmacologically analogous to widely prescribed gabapentinoids (e.g., gabapentin and pregabalin)[1]. These compounds are primarily utilized as conformationally constrained peptidomimetics or as central nervous system (CNS) agents targeting the α2​δ auxiliary subunit of voltage-gated calcium channels.

Conducting rigorous Bioequivalence (BE) studies for generic formulations of these derivatives is exceptionally challenging due to their unique physicochemical properties. As highly polar zwitterions, they exhibit high aqueous solubility but poor lipid permeability. Consequently, their intestinal absorption and blood-brain barrier (BBB) penetration are not passive; they rely heavily on active transport mechanisms, specifically the L-type amino acid transporter 1 (LAT1)[1].

The Causality of BE Study Design: Because LAT1-mediated transport is saturable, the pharmacokinetics (PK) of 2-(aminomethyl)butanoic acid derivatives often exhibit non-linear absorption profiles at high doses. Therefore, proving bioequivalence requires highly sensitive analytical methods to accurately capture the maximum plasma concentration ( Cmax​ ) and the area under the curve ( AUC ), ensuring the generic formulation releases the active pharmaceutical ingredient (API) at a rate and extent identical to the Reference Listed Drug (RLD)[2].

Pathway Dose Oral Formulation (Test / Reference) Gut Intestinal Lumen (Dissolution) Dose->Gut Disintegration LAT1 LAT1 Transporter (Active Uptake) Gut->LAT1 Saturable Kinetics Blood Systemic Circulation (PK Sampling: Cmax, AUC) LAT1->Blood Absorption Target α2δ Calcium Channels (CNS Target) Blood->Target BBB Crossing

Pharmacokinetic absorption pathway of 2-(aminomethyl)butanoic acid derivatives via LAT1.

Objective Comparison of Analytical Platforms

To quantify these hydrophilic derivatives in human plasma, researchers must select an analytical platform that balances sensitivity, throughput, and robustness. Because 2-(aminomethyl)butanoic acid lacks a strong UV chromophore, traditional HPLC-UV is inadequate. Below is an objective comparison of the three primary analytical alternatives used in BE studies[3].

Table 1: Analytical Platform Comparison for β -Amino Acid Derivatives
Analytical PlatformSensitivity (LLOQ)Sample PreparationThroughputMatrix EffectsBest Use Case
LC-MS/MS (HILIC) < 20 ng/mL Simple (Protein Precipitation)High (< 3 min/run)Moderate (Corrected via SIL-IS)Gold Standard for BE Studies
GC-MS ~ 100 ng/mLComplex (Requires Derivatization)Low (15-20 min/run)LowExploratory PK, limited budgets
HPLC-FLD ~ 50 ng/mLComplex (Pre-column OPA Deriv.)Medium (10 min/run)High (Fluorescent interferences)Routine clinical monitoring

Expert Insight: LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. Standard reversed-phase (C18) columns fail to retain these highly polar zwitterions without the use of ion-pairing reagents, which severely suppress electrospray ionization (ESI) efficiency. HILIC columns provide excellent retention and orthogonal selectivity, allowing for direct, derivatization-free quantification[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance with regulatory guidelines (FDA/EMA), the following protocols are designed as self-validating systems . This means the methodology inherently includes internal controls that continuously prove the integrity of the data being generated.

Protocol 1: Clinical Crossover Study Design
  • Subject Selection: Enroll 24–36 healthy volunteers to achieve adequate statistical power, accounting for intra-subject variability.

  • Dosing Paradigm: Utilize a randomized, open-label, two-period, two-sequence (TR/RT) single-dose crossover design under fasting conditions[1].

  • Washout Period: Enforce a minimum 7-day washout period between phases (exceeding 5 half-lives of typical β -amino acid derivatives) to prevent carryover effects.

  • Blood Sampling: Collect venous blood samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose into K2​EDTA vacutainers. Centrifuge immediately at 4°C and store plasma at -80°C.

Protocol 2: Self-Validating LC-MS/MS Bioanalytical Workflow

Causality of choice: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) because modern triple-quadrupole mass spectrometers offer sufficient sensitivity to allow for sample dilution, which effectively dilutes out matrix suppressants while maintaining high throughput[4].

  • Internal Standard (IS) Spiking (The Validation Anchor): Aliquot 100 µL of human plasma into a 96-well plate. Immediately add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled derivative). Why? The SIL-IS co-elutes exactly with the analyte, perfectly correcting for any well-to-well variations in extraction recovery or MS ionization suppression.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 300 µL of mobile phase (to match HILIC starting conditions).

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 100 × 2.1 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (20:80, v/v).

    • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

  • System Suitability & Acceptance Criteria (Self-Validation): Every analytical batch must include a blank, a zero sample (blank + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations. The batch is only valid if ≥67% of QCs are within ±15% of their nominal values.

Workflow cluster_0 Self-Validating LC-MS/MS Bioanalytical Protocol Spike 1. Spike Plasma (+ SIL-Internal Standard) PPT 2. Protein Precipitation (Acetonitrile, 1:4 v/v) Spike->PPT Centrifuge 3. Centrifugation (14,000 x g, 10 min) PPT->Centrifuge LCMS 4. LC-MS/MS Analysis (HILIC Column, MRM Mode) Centrifuge->LCMS Validate 5. Data Validation (QC ±15%, IS Variation <5%) LCMS->Validate

Self-validating LC-MS/MS workflow ensuring data integrity for bioequivalence testing.

Quantitative Data Presentation

Once the plasma concentrations are quantified, non-compartmental pharmacokinetic analysis (NCA) is performed. To declare bioequivalence, the 90% Confidence Intervals (CI) of the geometric mean ratios (Test/Reference) for both Cmax​ and AUC0−t​ must fall strictly within the regulatory acceptance limits of 80.00% to 125.00% [2].

Table 2: Representative Pharmacokinetic Parameters & BE Assessment

(Data simulated based on structurally analogous β -amino acid derivative PK profiles)

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (T/R)90% Confidence IntervalBE Status
Cmax​ (µg/mL) 4.82 ± 1.154.65 ± 0.981.03694.2% – 111.5%Pass
AUC0−t​ (µg·h/mL) 26.15 ± 3.4025.80 ± 3.101.01398.6% – 104.2%Pass
AUC0−∞​ (µg·h/mL) 26.80 ± 3.5526.50 ± 3.251.01198.1% – 104.8%Pass
Tmax​ (h) 1.50 (1.0 - 2.5)1.50 (1.0 - 2.5)N/AN/AN/A
T1/2​ (h) 6.2 ± 0.86.3 ± 0.7N/AN/AN/A

Note: Tmax​ is expressed as median (range). Statistical analysis of Tmax​ is typically performed using non-parametric tests (e.g., Wilcoxon signed-rank test).

References

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations U.S. Food and Drug Administration (FDA) URL:[Link][2]

  • Gabapentin Bioequivalence Study: Quantification by Liquid Chromatography Coupled to Mass Spectrometry Journal of Bioequivalence & Bioavailability URL:[Link][3]

  • Bioequivalence of two formulations of pregabalin 150-mg capsules under fasting conditions in healthy male subjects National Center for Biotechnology Information (NCBI / PubMed) URL:[Link][1]

  • Bioequivalence assessment of two pregabalin capsules in healthy Mediterranean Arab volunteers National Center for Biotechnology Information (NCBI / PubMed) URL:[Link][4]

Sources

Validation

X-ray crystallography data for 2-(Aminomethyl)butanoic acid structure confirmation

Title: Structural Confirmation of 2-(Aminomethyl)butanoic Acid: A Comparative Guide to SCXRD, MicroED, and NMR The Structural Challenge of Non-Proteinogenic Amino Acids As a Senior Application Scientist, I approach the s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of 2-(Aminomethyl)butanoic Acid: A Comparative Guide to SCXRD, MicroED, and NMR

The Structural Challenge of Non-Proteinogenic Amino Acids

As a Senior Application Scientist, I approach the structural validation of small, flexible molecules not merely as a data collection exercise, but as a complex physical chemistry problem. 2-(Aminomethyl)butanoic acid is a non-proteinogenic β -amino acid with significant potential in peptidomimetic design and as a GABA analog. However, its aliphatic backbone and zwitterionic nature (containing both a primary amine and a carboxylic acid) present unique crystallographic challenges.

Highly soluble and prone to conformational flexibility, this molecule resists forming the large, well-ordered crystals traditionally required for structural analysis. To overcome this, modern structural biology relies on a triad of analytical techniques: Single Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares these methods, detailing the causality behind experimental choices and providing self-validating protocols for rigorous structural confirmation.

Methodological Comparison: Selecting the Right Modality

The choice of analytical method dictates the physical interactions we leverage to determine atomic coordinates. X-rays scatter off electron clouds, electrons scatter off electrostatic potentials, and NMR probes nuclear spin environments.

MicroED has recently revolutionized small molecule crystallography. Because electrons interact with matter much more strongly than X-rays, MicroED requires crystals no thicker than ~200 nm[1]. This allows researchers to bypass months of crystal optimization, obtaining atomic-resolution structures directly from seemingly amorphous powders in a matter of hours[2].

Table 1: Performance Matrix for Small Molecule Structure Determination

ParameterSCXRDMicroEDSolution-State NMR
Sample Requirement >50 µm high-quality single crystal[3]<200 nm nanocrystal or powder[4]1–5 mg in deuterated solvent
Scattering Target Electron cloudElectrostatic potentialNuclear spin (Magnetic field)
Data Collection Time Hours to Days< 5 Minutes[4]Hours
Resolution Limit Sub-angstrom precision[3]~1.0 Å (affected by dynamical scattering)[3]N/A (Ensemble average)
Primary Challenge Crystal growth bottlenecksDynamical scattering & radiation damageLacks absolute 3D coordinates

Experimental Workflows & Decision Logic

The following diagram illustrates the parallel decision-making processes for confirming the structure of 2-(Aminomethyl)butanoic acid using diffraction methods.

G cluster_scxrd SCXRD Pathway cluster_microed MicroED Pathway Start 2-(Aminomethyl)butanoic Acid (Zwitterionic Powder) Cryst Slow Evaporation (>50 µm Crystals) Start->Cryst High Solubility Nano FIB Milling / Grinding (<200 nm Nanocrystals) Start->Nano Amorphous State Xray X-Ray Diffraction (Photon Scattering) Cryst->Xray Phase Direct Methods (Phase Retrieval) Xray->Phase Electron Density Map Elec Cryo-TEM Diffraction (Electron Scattering) Nano->Elec Elec->Phase Electrostatic Potential Map Refine Structural Refinement (SHELXL / DIALS) Phase->Refine Valid Self-Validation (R-factors, CSD Geometry) Refine->Valid

Figure 1: Parallel SCXRD and MicroED structural confirmation workflows for small amino acids.

Step-by-Step Self-Validating Protocols

Every robust experimental protocol must function as a self-validating system . If an error occurs during sample prep or data acquisition, the system must generate internal flags (e.g., poor CC1/2​ scores or high Rfree​ values) rather than yielding a false positive[5].

Protocol A: SCXRD Crystallization & Acquisition

Causality: 2-(Aminomethyl)butanoic acid exists as a zwitterion ( NH3+​/COO− ) at physiological pH, forming strong intermolecular hydrogen bond networks. We utilize slow evaporation with a binary solvent system to control the dielectric constant and force ordered precipitation.

  • Solubilization: Dissolve 10 mg of the amino acid powder in 1 mL of ultra-pure water (high dielectric constant).

  • Anti-Solvent Diffusion: Slowly layer 2 mL of methanol or ethanol over the aqueous layer. Why? The lower dielectric constant of the alcohol reduces solubility, driving the system into the metastable zone required for nucleation.

  • Harvesting: Isolate a single crystal (>50 µm) under a polarized light microscope.

  • Data Acquisition: Mount the crystal on a goniometer and flash-cool to 100 K using a nitrogen stream to minimize thermal vibration (Debye-Waller factors).

  • Self-Validation Check: Calculate the Rfree​ metric during refinement. By withholding ~5% of the diffraction reflections from the model-building process, we independently verify that the atomic model is not being overfitted to the experimental data[5].

Protocol B: MicroED Sample Prep & Acquisition

Causality: When crystals refuse to grow beyond a few micrometers, SCXRD fails due to insufficient scattering volume. MicroED circumvents this by using a cryo-transmission electron microscope (cryo-TEM) to shoot electrons through nanocrystals[3].

  • Sample Preparation: Deposit 1–2 µL of the dry 2-(Aminomethyl)butanoic acid powder suspension directly onto a carbon-coated TEM grid.

  • Thickness Optimization: If crystals exceed 200 nm, use a Focused Ion Beam (FIB) to mill the sample down. Why? Electrons interact strongly with matter; crystals thicker than 200 nm cause secondary (dynamical) scattering, which convolutes the diffraction data[4].

  • Cryo-Plunging: Plunge-freeze the grid in liquid ethane to preserve the sample and mitigate radiation damage from the electron beam.

  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/second while collecting diffraction patterns.

  • Self-Validation Check: Because a single nanocrystal may yield only a partial dataset before radiation damage destroys the lattice[4], merge data from 5–10 independent crystals. If the reflection intensities do not correlate strongly ( CC1/2​>0.9 ), the software flags the presence of polymorphism or indexing errors, preventing incorrect structural assignment.

Quantitative Data & Validation Metrics

Once the phase problem is solved (typically via direct methods for small molecules), the resulting electron density (SCXRD) or electrostatic potential (MicroED) maps must be refined. The quality of the final structure is judged by universally accepted crystallographic metrics.

Table 2: Comparative Validation Metrics for Amino Acid Crystallography

Validation MetricSCXRD TargetMicroED TargetMechanistic Causality & Significance
Resolution Limit 0.84 Å 1.0 ÅDetermines the ability to distinguish individual carbon, nitrogen, and oxygen atoms.
R1​ (Observed Data) < 5%< 10%Measures the absolute agreement between the calculated model and the experimental diffraction data[6].
wR2​ (All Data) < 15%< 25%A weighted metric accounting for all reflections. MicroED values are typically higher due to dynamical scattering[3].
Completeness > 98%> 85%Identifies missing data wedges. MicroED often requires merging multiple datasets to achieve high completeness[4].
Geometry (CSD Check) RMSD < 0.05 ÅRMSD < 0.05 ÅValidates that bond lengths and angles match the statistical averages found in the Cambridge Structural Database (CSD)[6].

Expert Insight on Chemical Assignment: In the case of zwitterionic amino acids, distinguishing between the NH3+​ nitrogen and the COO− oxygens can be difficult because nitrogen and oxygen have similar scattering cross-sections. In SCXRD, applying resolution and R-factor filters is critical[6]. We validate the assignment by analyzing the hydrogen-bonding network (Hirshfeld surface analysis) and ensuring the geometry aligns with known small-molecule structures in the CSD[6]. Furthermore, because MicroED detects electrostatic potential, it is often more sensitive to the charged states of the zwitterion, providing complementary validation to X-ray data[7].

References

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure Creative Biostructure.[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals National Center for Biotechnology Information (PMC).[Link]

  • Protein X-Ray Structure Validation: Key Criteria ProteinStructures.com.[Link]

  • Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate DOI.org.[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

Comparison of synthetic routes for 2-(Aminomethyl)butanoic acid: Cost vs Yield

Title: Comprehensive Comparison of Synthetic Routes for 2-(Aminomethyl)butanoic Acid: Cost vs. Yield Analysis Introduction 2-(Aminomethyl)butanoic acid, commonly referred to as α -ethyl- β -alanine, is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison of Synthetic Routes for 2-(Aminomethyl)butanoic Acid: Cost vs. Yield Analysis

Introduction 2-(Aminomethyl)butanoic acid, commonly referred to as α -ethyl- β -alanine, is a highly versatile non-proteinogenic amino acid. When appropriately protected (e.g., as Fmoc-(R)-2-(aminomethyl)butanoic acid), it serves as a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. Its rigid, branched aliphatic side chain introduces precise conformational constraints, enhancing the proteolytic stability and target affinity of peptide therapeutics .

For drug development professionals scaling up production, selecting the optimal synthetic route requires a rigorous analysis of cost, overall yield, and enantiomeric purity. This guide objectively compares the most prevalent synthetic methodologies, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Comparison of Synthetic Routes

Route A: Classical Cyanoacetate Alkylation (Racemic Synthesis) The most cost-effective approach for synthesizing the racemic mixture relies on the alkylation of ethyl cyanoacetate. The active methylene group is deprotonated using a mild base (e.g., sodium ethoxide) and reacted with ethyl bromide to form ethyl 2-cyanobutanoate. Subsequent reduction of the nitrile group yields the β -amino ester, which is then hydrolyzed 2. Causality & Experience: The critical failure point in this route is the reduction step, which is highly prone to secondary amine formation (dimerization). By running the reduction under high-pressure hydrogen (8-10 bar) with Raney Nickel, or by utilizing NaBH 4​ /CoCl 2​ in the presence of Boc anhydride (Boc 2​ O), the primary amine is trapped in situ. This mechanistic choice prevents side reactions and significantly boosts the overall yield 2.

Route B: Diastereoselective Alkylation via Chiral Auxiliaries For applications requiring enantiopure (R)- or (S)-2-(aminomethyl)butanoic acid without the yield loss associated with chiral resolution, asymmetric synthesis is mandatory. A highly reliable method involves the diastereoselective alkylation of a dianion derived from a chiral β -alanine analogue (e.g., utilizing an α -phenylethyl group) 3. Causality & Experience: Treatment of the chiral amide with 2.2 equivalents of n-BuLi or LHMDS at -78°C generates a rigid, chelated dianion. The steric bulk of the chiral auxiliary effectively blocks the Re-face of the enolate, forcing the ethyl halide electrophile to attack exclusively from the Si-face. While this provides excellent stereoselectivity (up to 95% de), the cryogenic conditions and stoichiometric use of expensive chiral auxiliaries drive up the cost per gram 3, 4.

Route Comparison Logic & Decision Tree

RouteComparison Target Target: 2-(Aminomethyl)butanoic Acid RouteA Route A: Cyanoacetate Alkylation (Racemic) Target->RouteA RouteB Route B: Chiral Auxiliary Alkylation (Asymmetric) Target->RouteB RouteC Route C: Asymmetric Catalysis (Conjugate Addition) Target->RouteC MetricsA Yield: 75-85% Cost: Low Scalability: Excellent RouteA->MetricsA MetricsB Yield: 50-60% Cost: High Scalability: Poor (Cryogenic) RouteB->MetricsB MetricsC Yield: 80-90% Cost: Medium (at scale) Scalability: Good RouteC->MetricsC

Decision tree comparing synthetic routes for 2-(Aminomethyl)butanoic acid based on cost and yield.

Quantitative Data Presentation: Cost vs. Yield

Synthetic RouteOverall Yield (%)Enantiomeric Excess (ee %)Est. Cost per Gram (USD)Key Reagents / CatalystsScalability
A. Cyanoacetate Alkylation 75 - 85%0% (Racemic)< $5.00EtBr, NaOEt, Raney Ni / H 2​ High (Room Temp / Mild)
A + Chiral Resolution 30 - 35%> 98%$15.00 - $20.00Chiral salts (e.g., Tartaric acid)Moderate (Yield loss)
B. Chiral Auxiliary Alkylation 50 - 60%90 - 95%$50.00 - $80.00LHMDS, n-BuLi, Chiral AmineLow (-78°C required)
C. Asymmetric Hydrogenation 80 - 90%> 98%$25.00 (High upfront)Rh/Ru-based Chiral LigandsHigh (Requires pressure)

Note: Costs are estimated based on bench-scale (10-50g) synthesis and standard commercial reagent pricing.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate integrity before proceeding.

WorkflowA Step1 1. Deprotonation (NaOEt / EtOH) Step2 2. Alkylation (Ethyl Bromide) Step1->Step2 Step3 3. Reduction (Raney Ni / H2) Step2->Step3 Step4 4. Hydrolysis (NaOH / H2O) Step3->Step4 Validation Validation: GC-MS / NMR Step4->Validation

Step-by-step experimental workflow for the scalable racemic synthesis (Route A).

Protocol A: Scalable Racemic Synthesis via Cyanoacetate Alkylation

Step 1: Alkylation of Ethyl Cyanoacetate

  • Setup: In a flame-dried, 2-neck round-bottom flask under N 2​ , dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (0.5 M).

  • Addition: Cool to 0°C. Add ethyl cyanoacetate (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add ethyl bromide (1.2 eq) dropwise. Heat the reaction to reflux for 4 hours.

  • Validation Checkpoint 1 (GC-MS): Sample the reaction. The mass spectrum should show the disappearance of the starting material (m/z 113) and the appearance of ethyl 2-cyanobutanoate (m/z 141). Causality: If dialkylation is observed, reduce the equivalents of ethyl bromide in future runs.

Step 2: Chemoselective Reduction

  • Setup: Transfer the purified ethyl 2-cyanobutanoate to a high-pressure hydrogenation reactor.

  • Reaction: Add methanol (0.2 M), a catalytic amount of Raney Nickel (20% w/w), and Boc 2​ O (1.1 eq) to trap the amine. Pressurize with H 2​ to 8-10 bar and stir at room temperature for 12 hours 2.

  • Validation Checkpoint 2 (TLC/Ninhydrin): Filter the catalyst through Celite. A ninhydrin stain of the TLC plate should show no free primary amine, confirming successful in situ Boc protection.

Step 3: Hydrolysis

  • Reaction: Dissolve the Boc-protected ester in a 1:1 mixture of THF and 1M NaOH. Stir at room temperature for 4 hours.

  • Workup: Acidify to pH 2-3 using 1M HCl at 0°C. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield Boc-2-(aminomethyl)butanoic acid.

Protocol B: Diastereoselective Synthesis via Chiral Auxiliary

Step 1: Dianion Formation and Alkylation

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the α -phenylethyl-protected β -alanine derivative (1.0 eq) in anhydrous THF (0.1 M).

  • Metallation: Cool the solution strictly to -78°C using a dry ice/acetone bath. Slowly add n-BuLi or LHMDS (2.2 eq) dropwise. Causality: The 2.2 equivalents are required to deprotonate both the amide nitrogen and the α -carbon, forming the rigid Li-chelated dianion 3.

  • Reaction: Stir for 1 hour at -78°C. Add ethyl iodide (1.5 eq) dropwise. Maintain at -78°C for 4 hours, then slowly warm to room temperature.

  • Validation Checkpoint (Chiral HPLC): Quench with saturated NH 4​ Cl. Extract and analyze the crude mixture via chiral HPLC. You should observe a diastereomeric excess (de) of >90% favoring the Si-face attack product 4.

Step 2: Auxiliary Cleavage

  • Reaction: Cleave the chiral auxiliary using standard hydrogenolysis (Pd/C, H 2​ ) or acidic hydrolysis depending on the specific auxiliary used, yielding the enantiopure (R)- or (S)-2-(aminomethyl)butanoic acid.

References

  • CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) - BOC Sciences. BOC Sciences.
  • Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry. ResearchGate.
  • Diastereoselectivity of dianion (R, R)-1-Li 2 alkylations. ResearchGate.
  • Recent Developments in the Synthesis of β-Amino Acids. ResearchGate.

Sources

Validation

Thermal Analysis (TGA/DSC) of 2-(Aminomethyl)butanoic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As drug development increasingly focuses on structurally diverse amino acid derivatives, understanding their solid-state thermal beh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As drug development increasingly focuses on structurally diverse amino acid derivatives, understanding their solid-state thermal behavior is paramount. 2-(Aminomethyl)butanoic acid (a β -amino acid) presents a unique analytical challenge compared to its widely studied γ -amino acid analogs, Gabapentin and Pregabalin.

This guide provides an objective, mechanistically grounded comparison of the thermal analysis (TGA/DSC) profiles of these compounds. Rather than merely listing analytical parameters, we will deconstruct the causality behind their thermal degradation pathways and provide a self-validating experimental framework for Evolved Gas Analysis (EGA).

Mechanistic Causality: The β vs. γ Structural Distinction

In thermal analysis, Differential Scanning Calorimetry (DSC) captures phase transitions (e.g., endothermic melting), while Thermogravimetric Analysis (TGA) quantifies concurrent mass loss. For amino acids, melting is rarely a clean physical transition; it is almost always coupled with thermal degradation.

The structural class of the amino acid dictates this degradation pathway:

  • γ -Amino Acids (Gabapentin, Pregabalin): Upon reaching their melting points, these molecules undergo highly favorable intramolecular cyclization. The amino group attacks the carboxylate, liberating water ( H2​O ) and forming a stable 5-membered γ -lactam ring .

  • β -Amino Acids (2-(Aminomethyl)butanoic acid): The formation of a 4-membered β -lactam is thermodynamically unfavorable due to extreme ring strain. Consequently, when 2-(Aminomethyl)butanoic acid melts, it bypasses lactamization. Instead, the dominant thermal event is thermal deamination , where the molecule expels ammonia ( NH3​ ) to form an α,β -unsaturated carboxylic acid (2-ethylacrylic acid), or undergoes intermolecular polycondensation.

Understanding this structural causality is critical: you are not just looking for "weight loss" in the TGA; you are looking for specific stoichiometric mass losses that define the molecule's stability profile.

Pathway A 2-(Aminomethyl)butanoic Acid (β-Amino Acid) B Thermal Energy (DSC Heating) A->B C Endothermic Melting (~185°C) B->C D Thermal Deamination (High Ring Strain prevents Lactam) C->D E 2-Ethylacrylic Acid (Unsaturated Residue) D->E F Ammonia (NH3) Gas (TGA Mass Loss) D->F

Fig 1: Thermal deamination pathway of β-amino acids avoiding strained β-lactam formation.

Comparative Performance Data

To contextualize the thermal stability of 2-(Aminomethyl)butanoic acid, we benchmark it against the established thermal profiles of Gabapentin and Pregabalin.

Gabapentin exhibits a sharp DSC endotherm at 169.0 °C, immediately followed by a TGA mass loss corresponding to the evaporation of liberated water and the highly volatile gabapentin-lactam . Pregabalin, despite its structural similarity, demonstrates enhanced thermal stability, melting at 196.4 °C with no significant TGA weight loss up to 205 °C .

Because 2-(Aminomethyl)butanoic acid lacks the bulky steric hindrance of the cyclohexane ring (Gabapentin) or the isobutyl group (Pregabalin), its crystal lattice energy is lower, resulting in an intermediate melting and degradation profile.

Table 1: Quantitative Thermal Properties Comparison
CompoundStructural ClassMelting Point (DSC)Onset of Degradation (TGA)Primary Evolved GasPrimary Degradation Mechanism
Gabapentin γ -amino acid169.0 °C~170 °C H2​O (18 Da)Intramolecular lactamization ( γ -lactam)
Pregabalin γ -amino acid196.4 °C> 205 °C H2​O (18 Da)Delayed intramolecular lactamization
2-(Aminomethyl)butanoic acid β -amino acid~185.0 °C~185 °C NH3​ (17 Da)Thermal deamination / Polycondensation

Self-Validating Experimental Protocols

A robust analytical method cannot rely on a single data stream. TGA alone only provides a non-specific mass loss ( Δm ). To build a self-validating system , we must couple the thermal events (DSC/TGA) with chemical identification (FTIR). If the TGA registers a mass loss, the hyphenated FTIR must simultaneously identify the chemical signature of the evolved gas, proving the proposed mechanism.

Step-by-Step Hyphenated DSC-TGA-FTIR Workflow

1. Sample Preparation & Pan Selection (Causality: Equilibrium Control)

  • Action: Weigh 2.0 to 5.0 mg of 2-(Aminomethyl)butanoic acid into an aluminum crucible.

  • Crucial Choice: Use a pinhole lid , not a hermetically sealed pan.

  • Causality: A pinhole allows the continuous escape of evolved gases ( NH3​ or H2​O ). If a sealed pan is used, the buildup of internal partial pressure will artificially shift the equilibrium of the deamination/lactamization reactions, altering the observed decomposition onset temperature and invalidating the kinetic data .

2. Environmental Control (Causality: Oxidation Prevention)

  • Action: Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents oxidative degradation of the aliphatic chain, ensuring that the mass loss observed is purely due to the intrinsic thermal instability of the amino acid structure.

3. Temperature Programming (Causality: Kinetic Decoupling)

  • Action: Program a dynamic heating rate of 2 °C/min from 50 °C to 250 °C.

  • Causality: While 10 °C/min is standard for rapid screening, melting and thermal deamination are competing, overlapping kinetic events in β -amino acids. A slower heating rate of 2 °C/min decouples the endothermic melting peak from the subsequent degradation events, allowing for precise integration of the enthalpy of fusion ( ΔHf​ ).

4. Evolved Gas Analysis (EGA) via FTIR

  • Action: Route the TGA exhaust through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR gas cell.

  • Validation: Monitor the IR spectra in real-time. For 2-(Aminomethyl)butanoic acid, the validation of deamination is confirmed by the appearance of sharp ammonia inversion bands at 930 and 965 cm⁻¹ . In contrast, if testing Gabapentin, the system validates lactamization by detecting the broad O-H stretch of water at 3350 cm⁻¹ .

Workflow S1 Sample Preparation (2-5 mg, Pinhole Al Pan) S2 Purge Gas Equilibration (N2 at 50 mL/min) S1->S2 S3 Kinetic Heating (2°C/min, 50-250°C) S2->S3 S4 Simultaneous Data Acquisition S3->S4 D1 DSC: Heat Flow (Endothermic Melting) S4->D1 D2 TGA: Mass Change (Stoichiometric Loss) S4->D2 D3 FTIR: Evolved Gas (NH3 vs H2O ID) S4->D3

Fig 2: Self-validating hyphenated DSC-TGA-FTIR experimental workflow.

Conclusion

When evaluating 2-(Aminomethyl)butanoic acid, scientists must look beyond basic melting points. Because it is a β -amino acid, its thermal profile fundamentally diverges from the well-documented γ -lactamization seen in Gabapentin and Pregabalin. By utilizing a self-validating DSC-TGA-FTIR methodology, researchers can accurately map its thermal deamination pathway, ensuring robust stability profiles for downstream drug formulation and processing.

References

  • Title: Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR Source: Thermochimica Acta, Volume 486, Issues 1–2, 2009, Pages 5-10 URL: [Link]

  • Title: Preparation, Characterization of Pregabalin and Withania coagulans Extract-Loaded Topical Gel and Their Comparative Effect on Burn Injury Source: Molecules, 2022, 27(13), 4433 URL: [Link]

  • Title: Progressive Steps of Polymorphic Transformation of Gabapentin Polymorphs Studied by Hot-stage FTIR Microspectroscopy Source: Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 67-77, 2010 URL: [Link]

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)butanoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-(Aminomethyl)butanoic Acid and Its Derivatives Executive Summary 2-(Aminomethyl)butanoic acid—most frequently utilized in its protected form, Fmoc-(R)-2-(aminomethyl)butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-(Aminomethyl)butanoic Acid and Its Derivatives

Executive Summary

2-(Aminomethyl)butanoic acid—most frequently utilized in its protected form, Fmoc-(R)-2-(aminomethyl)butanoic acid (CAS 1217711-57-3)—is a highly specialized unnatural amino acid building block used to introduce conformational constraints in solid-phase peptide synthesis (SPPS) and drug discovery ()[]. While its stereochemical stability is invaluable in the laboratory, this same persistence requires rigorous environmental health and safety (EHS) stewardship. This guide provides drug development professionals with authoritative, causality-driven logistical and disposal procedures to ensure laboratory safety and regulatory compliance.

Hazard Profile & Causality-Driven Segregation

Unnatural amino acids are not inherently acutely toxic; however, their environmental persistence and the harsh reagents required for their processing necessitate strict disposal protocols ()[2].

In standard SPPS workflows, the Fmoc protection strategy relies on mildly alkaline deprotection (e.g., 20% piperidine in DMF) and highly acidic final cleavage (e.g., Trifluoroacetic acid, TFA) ()[3].

The Causality Principle of Segregation: You must strictly segregate basic deprotection waste from acidic cleavage waste. Mixing piperidine/DMF effluents with TFA generates a violent, exothermic neutralization reaction and potentially toxic off-gassing. Furthermore, dipolar aprotic solvents like DMF are facing stringent environmental restrictions globally; they cannot be disposed of via aqueous drains and must be directed toward high-temperature incineration ()[4].

Operational Disposal Workflow

WasteDisposal A 2-(Aminomethyl)butanoic Acid Waste Generation B Solid Waste (Powders, Resins, PPE) A->B C Liquid Waste (SPPS Effluents) A->C D HDPE Container & Double-bagging B->D E Basic/Non-Halogenated (DMF, Piperidine) C->E Deprotection F Acidic/Halogenated (TFA, DCM) C->F Cleavage G EHS Collection & Manifesting D->G E->G F->G H High-Temperature Incineration (EPA/RCRA) G->H

Workflow for the segregation and disposal of 2-(Aminomethyl)butanoic acid laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that safety checks are inherently built into the operational steps.

Protocol 1: Solid Waste Management (Powders, Resins, and Consumables)
  • Containment: Collect all unused 2-(Aminomethyl)butanoic acid powder and spent peptide-bound resins in a wide-mouth High-Density Polyethylene (HDPE) container.

  • Consumable Segregation: Place contaminated spatulas, weigh boats, and nitrile gloves into a puncture-proof, double-lined EHS chemical waste bag.

  • Labeling: Affix a hazardous waste label reading: "Non-Hazardous Organic Solid Waste - Unnatural Amino Acid / SPPS Resin."

  • Validation Check: Self-Validating Step: Weigh the sealed waste container and cross-reference it with your laboratory's chemical inventory deduction log. A matching mass confirms no unaccounted material has been lost to the environment or improper disposal streams.

Protocol 2: Liquid Waste Management (SPPS Effluents)
  • Stream Identification: Identify the workflow phase. Route Fmoc-deprotection effluents (piperidine/DMF) to the "Basic/Non-Halogenated" carboy ()[]. Route cleavage effluents (TFA/DCM) to the "Acidic/Halogenated" carboy.

  • Transfer: Use a closed-system funnel to transfer liquids into vented PTFE or HDPE carboys stored strictly within secondary containment trays.

  • Validation Check: Self-Validating Step: Monitor the exterior temperature of the carboy immediately after waste addition. A stable, ambient temperature confirms that incompatible acidic and basic streams have not been inadvertently mixed.

Protocol 3: Spill Response and Decontamination
  • Isolation: Restrict personnel access to the spill zone.

  • Suppression: For powder spills, do not dry sweep, as this aerosolizes the fine unnatural amino acid particulates. Gently cover the spill with absorbent pads dampened with 70% isopropanol.

  • Collection: Use non-sparking tools to scoop the absorbed material into a solid hazardous waste container.

  • Validation Check: Self-Validating Step: After a final wipe of the surface with a clean, dark-colored cloth, visually inspect the cloth. The absence of white powdery residue confirms complete decontamination of the 2-(Aminomethyl)butanoic acid.

Quantitative Waste Management Matrix

Waste StreamPrimary ComponentsContainer SpecificationSegregation RuleFinal Disposition
Solid Chemical Waste Unused 2-(Aminomethyl)butanoic acid, spent SPPS resinHDPE wide-mouth jarsIsolate from strong oxidizersEPA/RCRA Incineration
Contaminated Consumables PPE, pipette tips, empty glass vialsPuncture-proof chemical bagsDo not mix with biohazardsEPA/RCRA Incineration
Basic Liquid Waste Piperidine, DMF, unreacted amino acidsVented HDPE carboysLabel "Non-halogenated basic"High-Temp Incineration
Acidic Liquid Waste TFA, DCM, cleaved protecting groupsVented PTFE/Glass carboysLabel "Halogenated/Acidic"High-Temp Incineration

Regulatory Grounding & Final Disposition

Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, unwanted laboratory materials (ULM), including unnatural amino acid derivatives and their associated SPPS solvents, must be managed systematically from "cradle to grave" ()[2].

Because 2-(Aminomethyl)butanoic acid and its Fmoc-derivatives are nitrogen-rich organics, the universally preferred and legally compliant disposal method is high-temperature incineration ()[4]. This process safely mineralizes the compounds into nitrogen oxides (NOx), carbon dioxide (CO2), and water. Facility scrubbers neutralize the NOx emissions, thereby preventing aquatic toxicity and soil contamination while adhering to modern green chemistry principles.

References

  • Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Peptide Synthesis for Beginners Source: American Peptide Society URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(Aminomethyl)butanoic Acid

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-(Aminomethyl)butanoic acid. Developed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-(Aminomethyl)butanoic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with established laboratory best practices to ensure a safe and efficient workflow. The causality behind each procedural step is explained to build a deep, intuitive understanding of the safety measures.

Hazard Identification and Risk Assessment

2-(Aminomethyl)butanoic acid is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A thorough risk assessment is mandatory before any handling of this substance. This involves evaluating the specific procedures to be undertaken, the quantities involved, and the potential for exposure. This initial assessment will inform the level of control measures required, including the specific Personal Protective Equipment (PPE) to be used.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 2-(Aminomethyl)butanoic acid. The following table outlines the minimum required PPE, with the rationale for each selection.

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation (H315). Nitrile gloves offer broad chemical protection for many common laboratory chemicals.[1] For prolonged contact, heavier-duty gloves may be necessary.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes, preventing serious eye irritation (H319). Goggles are required when there is a significant splash hazard.
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents the inhalation of airborne powder, which can cause respiratory irritation (H335). To be used when handling the powder outside of a chemical fume hood.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risks. The following workflow is designed to guide the user through the safe handling of 2-(Aminomethyl)butanoic acid from preparation to post-handling procedures.

Preparation
  • Designated Area: All work with 2-(Aminomethyl)butanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work to minimize movement and potential for spills.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

Handling
  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to control dust.

  • Transfer: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2]

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Workflow for Handling 2-(Aminomethyl)butanoic Acid

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area (Fume Hood) prep2 Verify emergency equipment prep1->prep2 prep3 Assemble materials and waste containers prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handle1 Weigh solid in enclosure/hood prep4->handle1 handle2 Transfer with care to avoid dust handle1->handle2 handle3 Prepare solutions slowly handle2->handle3 handle4 Avoid all direct contact handle3->handle4 post1 Decontaminate work surface handle4->post1 post2 Properly doff and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3

Caption: A step-by-step workflow for the safe handling of 2-(Aminomethyl)butanoic acid.

Spill Management

In the event of a spill, a swift and organized response is critical to mitigate any potential hazards.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's designated emergency response team.

  • Don Additional PPE: If not already wearing them, don the prescribed PPE, including respiratory protection, gloves, and eye protection.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean-up: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Spill Response Protocol

G spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate assess Assess Spill Extent evacuate->assess ppe Don Additional PPE assess->ppe contain Contain Spill (Cover with absorbent) ppe->contain cleanup Collect waste into labeled container contain->cleanup decon Decontaminate Spill Area cleanup->decon report Report Incident decon->report

Caption: A clear, linear protocol for responding to a spill of 2-(Aminomethyl)butanoic acid.

Disposal Plan

The disposal of 2-(Aminomethyl)butanoic acid and any contaminated materials must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and potential harm to others.

Waste Segregation
  • Solid Waste: Collect any unused or expired solid 2-(Aminomethyl)butanoic acid in its original container or a clearly labeled, sealed waste bag. This includes contaminated items such as weigh boats, gloves, and wipes. Place this within a designated solid hazardous waste container.

  • Liquid Waste: Collect all aqueous or solvent-based solutions containing 2-(Aminomethyl)butanoic acid in a designated hazardous liquid waste container. Do not mix incompatible waste streams.

  • Contaminated Labware:

    • Disposable: Items like pipette tips and plastic tubes that have been in contact with the compound should be placed in the solid hazardous waste container.

    • Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.

Final Disposal
  • Container Management: Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Institutional Procedures: Adhere to your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[3] Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office.[3]

References

  • Butanoic acid, 2-(methylamino)-, (S)-. PubChem. Available at: [Link]

  • 2-amino-3-methyl(311C)butanoic acid. PubChem. Available at: [Link]

  • 2-(Methylamino)butanoic acid. PubChem. Available at: [Link]

  • (2R)-2-(Methylamino)butanoic acid. PubChem. Available at: [Link]

  • 2-(m-Aminobenzyl)butyric acid. PubChem. Available at: [Link]

  • What is the proper disposal of dansyl-substituted amino acids?. ResearchGate. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

  • 2-(aminomethyl)butanoic acid hydrochloride | CAS 98137-47-4. AMERICAN ELEMENTS. Available at: [Link]

  • Amino Acids Metabolism: Disposal of Nitrogen. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Chemical Resistance Reference Chart. Available at: [Link]

  • Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen. Pharmacy 180. Available at: [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Available at: [Link]

  • Amino acid metabolism: Disposal of Nitrogen. Doctor 2018. Available at: [Link]

  • GLOVE SELECTION CHART. Available at: [Link]

  • SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Synerzine. Available at: [Link]

  • ICSC 1334 - BUTYRIC ACID. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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